Physicochemical Profiling and Synthetic Applications of 3-(2-Methoxyethoxy)-4-methylaniline: A Technical Whitepaper
Executive Summary In modern medicinal chemistry, the selection of peripheral building blocks is as critical as the design of the core pharmacophore. 3-(2-Methoxyethoxy)-4-methylaniline (CAS: 1154942-83-2)[1] has emerged...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the selection of peripheral building blocks is as critical as the design of the core pharmacophore. 3-(2-Methoxyethoxy)-4-methylaniline (CAS: 1154942-83-2)[1] has emerged as a highly privileged intermediate, particularly in the development of targeted kinase inhibitors[2]. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and practical laboratory execution. This guide details the structural rationale, synthetic methodologies, and self-validating analytical protocols required to successfully integrate this molecule into high-throughput drug discovery pipelines.
Structural & Physicochemical Profiling
The utility of 3-(2-Methoxyethoxy)-4-methylaniline (MEMA) lies in its bifunctional nature. The primary aniline serves as a reactive nucleophile for cross-coupling or amidation, while the 2-methoxyethoxy ether acts as a finely tuned physicochemical modulator[3].
Unlike highly lipophilic alkyl chains that can drive up non-specific protein binding and hERG liability, the incorporation of oxygen heteroatoms in the ether side-chain optimizes the molecule's hydration shell.
Quantitative Physicochemical Data
The following table summarizes the core metrics of MEMA and the causal pharmacological impact of each property.
Optimal for oral bioavailability. It allows the final Active Pharmaceutical Ingredient (API) to easily remain under the Lipinski limit of 140 Ų after coupling.
H-Bond Donors
1 (-NH2)
Provides critical hydrogen bonding capability, often utilized to interact with the hinge region of kinase ATP-binding pockets.
H-Bond Acceptors
3 (N, O, O)
Enhances aqueous solubility via dipole-dipole interactions with the solvent channel.
Defines the meta-relationship of the ether to the amine, projecting the solubilizing group outward away from steric clashes at the hinge.
Synthetic Methodology & Scale-Up Protocol
To ensure high purity (≥97%)[3] for library synthesis, the preparation of this building block must be rigorously controlled. The following protocol outlines a self-validating, two-step synthesis from commercially available 4-methyl-3-nitrophenol.
Step 1: Etherification (SN2 Displacement)
Procedure: Charge a dry flask with 4-methyl-3-nitrophenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in N,N-dimethylformamide (DMF). Stir for 15 minutes at room temperature. Add 1-bromo-2-methoxyethane (1.2 eq) dropwise. Heat the reaction to 80°C for 4 hours.
Causality & Logic: Potassium carbonate (K₂CO₃) is deliberately selected as a mild base; it is strong enough to quantitatively deprotonate the phenol but weak enough to prevent unwanted side reactions (such as ether cleavage). DMF, a polar aprotic solvent, is critical here because it leaves the phenoxide nucleophile unsolvated, dramatically accelerating the SN2 displacement trajectory.
Step 2: Nitro Reduction
Procedure: Isolate the intermediate and dissolve it in absolute ethanol. Add 10% Palladium on Carbon (Pd/C) (0.05 eq by weight). Purge the vessel with N₂ gas, then introduce an H₂ atmosphere (1 atm) via a balloon. Stir vigorously at ambient temperature until hydrogen uptake ceases. Filter through Celite to remove the catalyst.
Causality & Logic: Catalytic hydrogenation is prioritized over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Metal reductions generate heavy metal waste that can easily contaminate the product. Because MEMA is often used in downstream Buchwald-Hartwig Pd-catalyzed cross-couplings, ensuring zero residual base-metal contamination is a critical, self-validating choice to prevent downstream catalyst poisoning.
Application in Targeted Therapeutics (Kinase Inhibitors)
Aniline derivatives featuring methoxyethoxy substituents are heavily utilized in the design of kinase inhibitors, including those targeting EGF receptor tyrosine kinases[4], Bruton's tyrosine kinase (BTK)[5], and Spleen Tyrosine Kinase (SYK)[2].
In these architectures, the aniline nitrogen typically forms critical hydrogen bonds with the hinge region of the kinase. Meanwhile, the highly flexible, hydrophilic 2-methoxyethoxy chain is vectored toward the solvent-exposed region[2][6]. This strategic vectoring enhances aqueous solubility without compromising the enthalpic gains of the core hinge-binding motif.
Caption: Workflow for integrating the aniline building block into a kinase inhibitor scaffold.
Self-Validating Analytical Protocols
Trustworthiness in drug discovery requires that every building block is analytically validated before integration into high-throughput synthesis pipelines. The following QC workflow ensures structural integrity.
Protocol: Analyze the sample using a C18 reverse-phase column with a gradient of 5-95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.
Causality: The acidic mobile phase ensures the basic aniline nitrogen is protonated. This prevents interaction with residual silanols on the column, providing a sharp, tailing-free peak and a strong [M+H]⁺ signal at m/z 182.2.
Step 2: Nuclear Magnetic Resonance (¹H-NMR)
Protocol: Acquire spectra in DMSO-d₆.
Causality: DMSO-d₆ effectively breaks intermolecular hydrogen bonds, allowing clear resolution of the broad -NH₂ singlet (~4.8 ppm). The characteristic aliphatic singlets of the methoxy group (~3.3 ppm) and the aryl methyl group (~2.1 ppm) serve as internal quantitative markers to rule out solvent entrapment or incomplete reduction from the prior synthetic steps.
Caption: Self-validating quality control logic tree for batch approval prior to synthesis.
References
European Patent Office. "EP2699572A1 - Heterocyclic compounds as kinase inhibitors".
World Intellectual Property Organization. "WO1996015118A1 - Aniline derivatives".
World Intellectual Property Organization. "WO2015151006A1 - Substituted purine compounds as btk inhibitors".
European Patent Office. "EP2895167A1 - Amino-quinolines as kinase inhibitors".
A Spectroscopic Guide to 3-(2-Methoxyethoxy)-4-methylaniline: An In-depth Technical Analysis
Introduction In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. 3-(2-Methoxyethoxy)-4-methylaniline, a substituted aniline derivative,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. 3-(2-Methoxyethoxy)-4-methylaniline, a substituted aniline derivative, presents a unique combination of functional groups that are of interest in medicinal chemistry. This technical guide provides a comprehensive analysis of the spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental data for this specific molecule is not publicly available, this guide will leverage established spectroscopic principles and data from analogous compounds to predict and interpret its spectral characteristics. This approach not only offers a robust framework for the analysis of 3-(2-Methoxyethoxy)-4-methylaniline but also serves as a practical reference for researchers working with similarly substituted aromatic compounds.
The following sections will delve into the theoretical underpinnings of each spectroscopic technique, present predicted spectral data in a clear and concise format, and provide detailed interpretations. Furthermore, this guide includes field-proven experimental protocols to aid researchers in acquiring high-quality spectral data for this and related molecules.
Molecular Structure and Key Features
To understand the spectral data, it is essential to first consider the molecular structure of 3-(2-Methoxyethoxy)-4-methylaniline.
Caption: Molecular structure of 3-(2-Methoxyethoxy)-4-methylaniline.
The key structural features that will dominate the spectral data are:
A trisubstituted aromatic ring: This will give rise to characteristic signals in the aromatic region of the NMR spectra and specific absorption bands in the IR spectrum.
A primary aromatic amine (-NH₂): This group will show characteristic proton signals in the ¹H NMR, a carbon signal in the ¹³C NMR, and distinct stretching and bending vibrations in the IR spectrum.
A methoxyethoxy side chain (-OCH₂CH₂OCH₃): This flexible chain contains different types of protons and carbons that will be distinguishable in the NMR spectra. The ether linkages will also produce characteristic C-O stretching bands in the IR spectrum.
A methyl group (-CH₃) on the aromatic ring: This will produce a singlet in the ¹H NMR spectrum and a characteristic signal in the upfield region of the ¹³C NMR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts for 3-(2-Methoxyethoxy)-4-methylaniline are summarized in the table below. These predictions are based on the analysis of similar structures and established chemical shift ranges.[1][2]
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Ar-H (H-2)
~6.7
d
1H
Ar-H (H-5)
~6.6
dd
1H
Ar-H (H-6)
~6.8
d
1H
-NH₂
~3.5
br s
2H
-OCH₂-
~4.0
t
2H
-CH₂O-
~3.7
t
2H
-OCH₃
~3.4
s
3H
Ar-CH₃
~2.2
s
3H
Interpretation:
Aromatic Protons (6.6-6.8 ppm): The three protons on the aromatic ring will appear in the downfield region due to the deshielding effect of the ring current.[3] The exact chemical shifts and coupling patterns will depend on the electronic effects of the substituents. The amine group is an electron-donating group, which tends to shield the ortho and para protons, shifting them upfield. The methoxyethoxy group is also electron-donating. The methyl group is weakly electron-donating. The expected splitting pattern would be a doublet for the proton at position 2 (coupled to H-6), a doublet of doublets for the proton at position 5 (coupled to H-2 and H-6), and a doublet for the proton at position 6 (coupled to H-5).
Amine Protons (~3.5 ppm): The protons of the primary amine will typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
Methoxyethoxy Protons (3.4-4.0 ppm): The two methylene groups in the methoxyethoxy chain will appear as triplets, as they are coupled to each other. The methylene group closer to the aromatic ring (-OCH₂-) is expected to be slightly more deshielded. The methyl group of the methoxy moiety will be a singlet.
Aromatic Methyl Protons (~2.2 ppm): The methyl group attached to the aromatic ring will appear as a singlet in the upfield region compared to the aromatic protons.
Caption: Predicted ¹H NMR chemical shift assignments.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are presented below, based on established values for substituted benzenes and ethers.[4]
Carbon Assignment
Predicted Chemical Shift (ppm)
Ar-C (C-1)
~145
Ar-C (C-2)
~115
Ar-C (C-3)
~150
Ar-C (C-4)
~125
Ar-C (C-5)
~118
Ar-C (C-6)
~120
-OCH₂-
~69
-CH₂O-
~71
-OCH₃
~59
Ar-CH₃
~16
Interpretation:
Aromatic Carbons (115-150 ppm): The six aromatic carbons will resonate in the downfield region. The carbons attached to the electron-donating amine and methoxyethoxy groups (C-1 and C-3) will be the most deshielded.
Methoxyethoxy Carbons (59-71 ppm): The carbons of the methoxyethoxy side chain will appear in the mid-range of the spectrum. The terminal methyl carbon will be the most shielded of the three.
Aromatic Methyl Carbon (~16 ppm): The methyl carbon attached to the aromatic ring will appear in the upfield region.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra is as follows:
Sample Preparation:
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5][6]
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[7]
The final sample height in the NMR tube should be approximately 4-5 cm.[8]
Instrument Setup:
Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.
Place the sample in the NMR spectrometer.
Data Acquisition:
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
Caption: A generalized workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
The predicted characteristic IR absorption frequencies for 3-(2-Methoxyethoxy)-4-methylaniline are listed below.[9][10]
Wavenumber (cm⁻¹)
Functional Group
Vibrational Mode
Intensity
3450-3300
Primary Amine
N-H Stretch
Medium (two bands)
3100-3000
Aromatic
C-H Stretch
Medium
2950-2850
Alkyl
C-H Stretch
Medium-Strong
1620-1580
Primary Amine
N-H Bend
Medium
1600, 1500
Aromatic
C=C Stretch
Medium (two bands)
1250-1200
Aryl Ether
asym C-O-C Stretch
Strong
1150-1050
Alkyl Ether
C-O-C Stretch
Strong
850-750
Aromatic
C-H Out-of-plane Bend
Strong
Interpretation:
N-H Stretching (3450-3300 cm⁻¹): A primary amine will typically show two absorption bands in this region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.[11]
C-H Stretching (3100-2850 cm⁻¹): The spectrum will show absorptions for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching.
N-H Bending (1620-1580 cm⁻¹): The scissoring vibration of the primary amine group appears in this region.
Aromatic C=C Stretching (1600, 1500 cm⁻¹): The stretching of the carbon-carbon bonds within the benzene ring typically gives rise to two bands in these regions.
C-O Stretching (1250-1050 cm⁻¹): Strong absorptions corresponding to the C-O stretching of the aryl and alkyl ether linkages will be prominent in the fingerprint region.[12]
Aromatic C-H Bending (850-750 cm⁻¹): The out-of-plane bending of the aromatic C-H bonds can provide information about the substitution pattern of the benzene ring.
Experimental Protocol for IR Spectroscopy
For a liquid sample like 3-(2-Methoxyethoxy)-4-methylaniline, the following protocol is recommended:
Sample Preparation (Neat Liquid):
Place a small drop of the liquid sample onto a clean, polished salt plate (e.g., NaCl or KBr).[13][14]
Place a second salt plate on top of the first to create a thin film of the liquid between the plates.
Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a drop of the liquid directly onto the ATR crystal.[15]
Instrument Setup:
Place the sample holder (with the salt plates or the ATR accessory) into the sample compartment of the FTIR spectrometer.
Data Acquisition:
Acquire a background spectrum of the empty salt plates or the clean ATR crystal.
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.
Predicted Mass Spectrum Fragmentation
The predicted mass spectrum of 3-(2-Methoxyethoxy)-4-methylaniline would show a molecular ion peak and several characteristic fragment ions. The molecular weight of the compound is 181.23 g/mol .[16]
m/z
Proposed Fragment
Fragmentation Pathway
181
[M]⁺
Molecular Ion
166
[M - CH₃]⁺
Loss of a methyl radical from the methoxy group
136
[M - CH₂CHO]⁺
Cleavage of the ethoxy portion
122
[M - OCH₂CH₂OCH₃]⁺
Loss of the entire methoxyethoxy side chain
107
[C₇H₉N]⁺
Benzylic cleavage
59
[CH₂OCH₂CH₂]⁺
Cleavage within the methoxyethoxy chain
Interpretation:
Molecular Ion (m/z 181): The molecular ion peak should be observable, confirming the molecular weight of the compound.
Alpha-Cleavage: Fragmentation is likely to occur at the bonds alpha to the oxygen atoms and the aromatic ring.[17][18]
Loss of the Side Chain: Cleavage of the bond between the aromatic ring and the methoxyethoxy group is a probable fragmentation pathway.
Fragmentation of the Methoxyethoxy Chain: The side chain itself can undergo fragmentation, leading to smaller fragment ions.
Caption: A typical workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Experimental Protocol for GC-MS
A standard protocol for the analysis of an aromatic amine by GC-MS is as follows:
Sample Preparation:
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[19]
Instrument Setup:
Set the GC oven temperature program to achieve good separation of the analyte from any impurities. A typical program might start at a low temperature and ramp up to a higher temperature.[20]
Set the injector temperature and the transfer line temperature to ensure efficient vaporization of the sample without degradation.
Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-400).[21]
Data Acquisition:
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
The compound will be separated from the solvent and any impurities as it travels through the GC column.
As the compound elutes from the column, it will enter the mass spectrometer, where it will be ionized and fragmented.
The mass analyzer will separate the ions based on their mass-to-charge ratio, and the detector will record their abundance.
Conclusion
This technical guide has provided a detailed predictive analysis of the NMR, IR, and Mass Spectral data for 3-(2-Methoxyethoxy)-4-methylaniline. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive spectral profile for this molecule. The included experimental protocols offer practical guidance for researchers seeking to acquire and interpret spectral data for this and related compounds. This in-depth guide serves as a valuable resource for scientists and professionals in the field of drug development, facilitating the structural characterization and analysis of novel chemical entities.
References
Department of Chemistry and Biochemistry, Northern Illinois University. FT-IR sample preparation. [Link]
Comprehensive Safety, Handling, and Application Guide for 3-(2-Methoxyethoxy)-4-methylaniline
As a Senior Application Scientist, handling novel building blocks requires more than just skimming a Material Safety Data Sheet (MSDS); it demands a mechanistic understanding of the molecule's reactivity, stability, and...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, handling novel building blocks requires more than just skimming a Material Safety Data Sheet (MSDS); it demands a mechanistic understanding of the molecule's reactivity, stability, and toxicological profile. 3-(2-Methoxyethoxy)-4-methylaniline (CAS: 1154942-83-2) is a highly versatile aniline derivative utilized in advanced organic synthesis, medicinal chemistry, and drug discovery[1]. However, its structural motifs—specifically the electron-rich aromatic ring and the primary amine—confer both its synthetic utility and its primary safety hazards[2].
This whitepaper provides an in-depth, self-validating framework for the safe handling, storage, and experimental application of this compound.
Understanding the physical properties of a compound is the first step in risk mitigation. The presence of the methoxyethoxy group enhances the molecule's solubility in polar organic solvents but fundamentally alters its stability profile compared to unsubstituted anilines.
Causality Insight: The electron-donating nature of the methoxyethoxy and methyl groups increases the nucleophilicity of the primary amine. While this is highly advantageous for accelerating amide coupling reactions, it simultaneously lowers the oxidation potential of the molecule. Exposure to ambient air and light causes rapid auto-oxidation (visible as a darkening of the material). Therefore, cold-chain logistics (2-8°C) and inert atmosphere storage (Argon/N2) are not merely recommendations; they are chemical necessities to maintain the ≥97% purity standard[1].
Toxicological Mechanisms & Hazard Assessment
Standard MSDS documentation lists the hazards, but understanding why these hazards exist is critical for establishing a self-validating safety protocol.
The globally harmonized hazard statements for 3-(2-Methoxyethoxy)-4-methylaniline include:
H302 / H312 / H332: Harmful if swallowed, in contact with skin, or if inhaled[2].
H315 / H319 / H335: Causes skin irritation, serious eye irritation, and may cause respiratory irritation[4].
Mechanistic Toxicology: Like many aniline derivatives, 3-(2-Methoxyethoxy)-4-methylaniline is highly lipophilic and readily absorbed through the dermal layer and respiratory mucosa. Once systemic, anilines undergo hepatic oxidation via the Cytochrome P450 (CYP450) pathway to form highly reactive N-hydroxylamine metabolites. These active metabolites enter erythrocytes and oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), producing methemoglobin. Methemoglobin cannot bind oxygen, leading to chemical asphyxiation and tissue hypoxia.
CYP450-mediated metabolic pathway illustrating the toxicological mechanism of aniline derivatives.
Rigorous Handling Protocols & Self-Validating Systems
To mitigate the risks outlined above, handling must follow a strict, self-validating protocol. A self-validating system ensures that if one safety measure fails, another immediately compensates.
Engineering Controls: All manipulations must be performed in a certified chemical fume hood. Self-Validation: Do not rely solely on the annual certification sticker; verify the digital airflow monitor reads a face velocity of 80-120 feet per minute (fpm) before opening the reagent bottle.
Personal Protective Equipment (PPE):
Gloves: Double-gloving with heavy-duty nitrile gloves is mandatory. Anilines can rapidly permeate standard thin latex or vinyl gloves.
Eye Protection: Splash-proof chemical safety goggles must be worn to prevent vapor irritation[4].
Decontamination & Spill Response: In the event of a spill, do not use strong oxidizers (e.g., bleach) for cleanup, as this can generate highly reactive and toxic nitroso-byproducts. Self-Validation: Absorb the spill with an inert material (sand, vermiculite) and clean the surface with a dilute weak acid (like 5% acetic acid). The acid protonates the amine, rendering it water-soluble and non-volatile, allowing for safe removal with soap and water[4].
The following is a standardized, step-by-step methodology for utilizing 3-(2-Methoxyethoxy)-4-methylaniline in an amide coupling reaction (e.g., using HATU/DIPEA). This protocol integrates safety directly into the chemical workflow.
Step-by-Step Methodology:
Fume Hood Prep & Inerting: Purge a dry, round-bottom flask with Argon or Nitrogen for 5 minutes. This displaces oxygen and prevents the auto-oxidation of the aniline during the reaction.
Closed-System Weighing: Tare a sealed vial on the analytical balance. Inside the fume hood, transfer the required mass of 3-(2-Methoxyethoxy)-4-methylaniline into the vial, seal it, and re-weigh to determine the exact mass. Causality: This prevents the release of toxic dust or vapors into the general laboratory atmosphere.
Solvent & Reagent Addition: Dissolve the target carboxylic acid and HATU in anhydrous DMF or DCM under an inert atmosphere, followed by the dropwise addition of a non-nucleophilic base (e.g., DIPEA).
Controlled Aniline Addition: Dissolve the 3-(2-Methoxyethoxy)-4-methylaniline in a minimum volume of anhydrous solvent and add it dropwise to the reaction mixture at 0°C. Causality: The low temperature controls the exothermic coupling process and suppresses the formation of unwanted side products.
Biphasic Quenching: Quench the reaction with saturated aqueous NaHCO3. Causality: The biphasic mixture allows for the safe extraction of the product into the organic layer, leaving unreacted HATU and toxic salts trapped in the aqueous layer, minimizing exposure during workup.
Waste Segregation: Collect all organic and aqueous waste in strictly labeled "Aniline/Toxic Organic Waste" containers. Never mix with general halogenated/non-halogenated solvent waste[2].
Self-validating experimental workflow for the safe handling and reaction setup of anilines.
Solubility of 3-(2-Methoxyethoxy)-4-methylaniline in organic solvents
Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(2-Methoxyethoxy)-4-methylaniline in various organic solvents. Solubility is a critical physicochemic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(2-Methoxyethoxy)-4-methylaniline in various organic solvents. Solubility is a critical physicochemical parameter that profoundly influences the compound's utility in drug discovery, process chemistry, and materials science. This document synthesizes theoretical solubility principles with a detailed, field-proven experimental protocol for generating accurate thermodynamic solubility data. We present a robust, step-by-step methodology based on the gold-standard isothermal equilibrium shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantitative analysis. While specific experimental data for this compound is not widely published, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows required to generate reliable solubility profiles, enabling informed solvent selection for synthesis, formulation, and screening applications.
Introduction to 3-(2-Methoxyethoxy)-4-methylaniline
3-(2-Methoxyethoxy)-4-methylaniline is an aniline derivative featuring a substituted aromatic ring. Its molecular structure combines both hydrophobic (the methyl-substituted benzene ring) and hydrophilic (the methoxyethoxy and amine functionalities) elements, resulting in a nuanced solubility profile.
Aromatic Amine: The primary amine group (-NH₂) can act as a hydrogen bond donor and a weak base.
Ether Linkages: The methoxyethoxy group (-OCH₂CH₂OCH₃) contains ether oxygens that can act as hydrogen bond acceptors, contributing to polarity.[1]
Aromatic Ring: The substituted benzene ring provides a significant nonpolar, hydrophobic character.
Understanding the solubility of this compound is paramount for its practical application. In drug development, solubility dictates bioavailability and formulation strategies. For synthetic chemists, it governs the choice of reaction media, purification methods (such as crystallization), and product isolation.[2]
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The maxim "like dissolves like" serves as a useful predictive tool, suggesting that substances with similar polarities are more likely to be soluble in one another.[3]
Structural Analysis of 3-(2-Methoxyethoxy)-4-methylaniline:
Polar Characteristics: The presence of the amine (-NH₂) and two ether oxygens introduces polarity and the capacity for hydrogen bonding (one donor site and three acceptor sites).[1] These groups will favor interactions with polar solvents.
Nonpolar Characteristics: The tolyl (methylbenzene) core is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.
Predicted Qualitative Solubility:
Based on this structural analysis and data for analogous compounds like 4-methylaniline[2][4], a qualitative solubility profile can be predicted. The compound is expected to be largely insoluble in water due to the hydrophobic aromatic ring but should exhibit good solubility in a range of organic solvents.
Table 1: Predicted Qualitative Solubility of 3-(2-Methoxyethoxy)-4-methylaniline
These solvents can accept hydrogen bonds and have strong dipole moments, effectively solvating both the polar and nonpolar regions of the molecule.
Polar Protic
Methanol, Ethanol
Moderately Soluble to Soluble
These solvents can both donate and accept hydrogen bonds, interacting favorably with the amine and ether groups. Solubility may be slightly limited by the nonpolar ring.
Nonpolar
Hexane, Heptane
Insoluble to Sparingly Soluble
The significant polarity from the amine and ether groups will prevent effective solvation by purely nonpolar solvents.
Halogenated
Dichloromethane (DCM), Chloroform
Soluble
These solvents have a moderate polarity and can effectively solvate the aromatic ring and, to some extent, the polar functional groups.
Ethers
Tetrahydrofuran (THF), Diethyl Ether
Moderately Soluble to Soluble
The ether functionality of these solvents can interact with the solute, and their overall moderate polarity can accommodate the entire structure.
Aromatic
Toluene
Moderately Soluble
The aromatic nature of toluene will interact favorably with the compound's benzene ring, though the polar groups may limit overall solubility compared to more polar solvents.
Experimental Determination of Thermodynamic Solubility
For definitive and reliable data crucial for applications like formulation and process development, experimental measurement is essential. The isothermal shake-flask method is the reference technique for determining thermodynamic (equilibrium) solubility.[5] This method ensures that the solution has reached its maximum saturation point at a given temperature, providing a true measure of solubility rather than a kinetic or apparent value.[5][6]
Rationale for Method Selection
The shake-flask method is chosen for its accuracy and reproducibility.[6] It involves creating a slurry of the compound in the chosen solvent and agitating it for an extended period (typically 24-72 hours) to ensure that a true thermodynamic equilibrium between the dissolved and undissolved solid is achieved.[5] While high-throughput kinetic methods like turbidity screening are useful for rapid, early-stage rank-ordering, they can be misleading as they often measure the point of precipitation from a supersaturated state, not true equilibrium solubility.[5][7] For generating foundational data, the rigor of the shake-flask method is unparalleled.
Step-by-Step Experimental Protocol
This protocol describes a self-validating system for determining the solubility of 3-(2-Methoxyethoxy)-4-methylaniline.
Selected organic solvents (HPLC grade or equivalent)
Analytical balance
2-4 mL glass vials with PTFE-lined screw caps
Thermostatic shaker or orbital incubator set to 25 °C (or desired temperature)
Centrifuge capable of holding the vials
0.22 µm PTFE syringe filters
Calibrated pipettes and syringes
HPLC system with a UV detector (e.g., Agilent 1260, Waters Alliance)
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Volumetric flasks for standard and sample preparation
Protocol:
Preparation of Saturated Solutions:
Add an excess amount of solid 3-(2-Methoxyethoxy)-4-methylaniline to a pre-weighed glass vial. "Excess" is critical; a good starting point is ~10-20 mg of solid for every 1 mL of solvent. There must be visible, undissolved solid throughout the experiment.
Record the exact mass of the compound added.
Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
Securely cap the vial. Prepare each solvent condition in triplicate for statistical validity.
Equilibration:
Place the sealed vials into a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).
Agitate the vials at a consistent speed (e.g., 200 rpm) for a minimum of 48 hours. This extended time is crucial to ensure equilibrium is reached, especially for compounds that may be slow to dissolve or undergo phase changes.[5]
After the equilibration period, remove the vials and let them stand for 30 minutes to allow the bulk of the solid to settle.
Step A (Centrifugation): Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes. This pellets the majority of the undissolved solid. Centrifugation alone can sometimes overestimate solubility if fine particles remain suspended.[7]
Step B (Filtration): Carefully withdraw the supernatant using a syringe. Attach a 0.22 µm PTFE syringe filter (chosen for its broad chemical compatibility) and dispense the filtrate into a clean, labeled HPLC vial. This second step removes any remaining fine particulates, ensuring only the truly dissolved compound is analyzed.[7]
Quantitative Analysis (HPLC-UV):
Standard Preparation: Prepare a stock solution of 3-(2-Methoxyethoxy)-4-methylaniline in a suitable solvent (e.g., acetonitrile) of known concentration. From this stock, create a series of calibration standards (e.g., 5-6 points) that bracket the expected sample concentration.
Sample Preparation: Dilute the filtered sample with a known factor using the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
HPLC Method:
Mobile Phase: Isocratic, e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid (method must be developed and validated).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection Wavelength: Determined by a UV scan of a standard solution (likely in the 240-290 nm range for an aniline derivative).
Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the prepared samples (in triplicate).
Data Calculation:
Determine the concentration of the diluted sample from the calibration curve using the measured peak area.
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
Express the final solubility in mg/mL and mol/L.
Safety Precautions:
Handle 3-(2-Methoxyethoxy)-4-methylaniline and all organic solvents in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]
Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning work.
Visualization of Experimental Workflow
The following diagram outlines the key stages of the robust protocol for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Summary Table Template
Researchers should use the described protocol to populate a data table similar to the one below. This structured format allows for easy comparison of solubility across different solvent systems.
Table 2: Experimental Solubility Data for 3-(2-Methoxyethoxy)-4-methylaniline at 25°C
Solvent
Solvent Class
Solubility (mg/mL)
Solubility (mol/L)
e.g., Acetonitrile
Polar Aprotic
[Insert Data]
[Insert Data]
e.g., Ethanol
Polar Protic
[Insert Data]
[Insert Data]
e.g., Dichloromethane
Halogenated
[Insert Data]
[Insert Data]
e.g., Toluene
Aromatic
[Insert Data]
[Insert Data]
e.g., Heptane
Nonpolar
[Insert Data]
[Insert Data]
Conclusion
This guide has detailed the theoretical and practical considerations for determining the solubility of 3-(2-Methoxyethoxy)-4-methylaniline. Based on its molecular structure, the compound is predicted to be soluble in a variety of polar aprotic and halogenated organic solvents, with moderate solubility in polar protic solvents and poor solubility in nonpolar hydrocarbons. For definitive, high-quality data, the isothermal shake-flask equilibrium method is strongly recommended. The detailed protocol provided herein offers a robust and reliable pathway for researchers to generate the critical solubility data needed to advance their work in drug development and chemical synthesis.
References
Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. [Link]
ACS Publications. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Retrieved March 11, 2026, from [Link]
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved March 11, 2026, from [Link]
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
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University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]
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ChemBK. (2025, August 19). 4-Methylaniline. [Link]
Title: The Rising Potential of Substituted Anilines in Therapeutic Development: A Technical Overview
An in-depth technical guide by a Senior Application Scientist Abstract The aniline scaffold is a cornerstone in medicinal chemistry, serving as a versatile and privileged structure for the development of novel therapeuti...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide by a Senior Application Scientist
Abstract
The aniline scaffold is a cornerstone in medicinal chemistry, serving as a versatile and privileged structure for the development of novel therapeutic agents.[1] The ease of synthesis and the ability to readily modify the substitution pattern on the aromatic ring allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making aniline derivatives a subject of intense research.[1][2] This technical guide provides a comprehensive analysis of the diverse biological activities exhibited by substituted anilines, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant effects. We will delve into the critical structure-activity relationships (SAR) that govern their potency and selectivity, explore their underlying mechanisms of action, and present detailed, field-proven protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the experimental choices and validation systems essential for advancing aniline-based compounds from discovery to clinical relevance.
The Aniline Scaffold: A Double-Edged Sword in Medicinal Chemistry
Aniline and its derivatives have a long and storied history in the chemical and pharmaceutical industries, from their use in dyes to their foundational role in the development of sulfonamide antimicrobials.[3][4] The aniline motif's utility lies in its structural simplicity and synthetic tractability, which allows for extensive chemical modification.[5] This versatility has led to its incorporation into a multitude of approved drugs and clinical candidates.[6]
However, the aniline scaffold is not without its challenges. It is often flagged as a "structural alert" due to concerns about metabolic instability and potential toxicity.[6][7] The amino group is susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites capable of causing idiosyncratic adverse drug reactions.[7] This dual nature—immense therapeutic potential versus inherent metabolic risk—necessitates a deep and nuanced understanding of the molecule's behavior. Strategies such as isosteric replacement, where the aniline ring is substituted with bioisosteres like bicyclo[1.1.1]pentane, are being explored to mitigate these risks while preserving efficacy.[7][8] A thorough grasp of the structure-activity and structure-metabolism relationships is therefore paramount for any scientist working with this chemical class.[9]
The Broad Spectrum of Biological Activities
The functionalization of the aniline ring gives rise to a remarkable diversity of biological effects. The nature, number, and position of these substituents dictate the molecule's interaction with various biological targets.[10]
Anticancer Activity
Substituted anilines are prominent in modern oncology, particularly as inhibitors of protein kinases.[3] Many receptor tyrosine kinases (RTKs), which are critical regulators of cell proliferation and survival, are overexpressed or mutated in various cancers. Aniline-based tyrosine kinase inhibitors (TKIs) function as ATP-competitive inhibitors, where the aniline moiety forms key interactions in the ATP-binding pocket of the kinase.[3] The development of dual Mer/c-Met inhibitors using a 2-substituted aniline pyrimidine base is a recent example of this strategy.[11]
The cytotoxic potential of aniline derivatives is routinely assessed against a panel of cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) is a key metric for potency.[1][12]
Table 1: Comparative Cytotoxicity of Selected Aniline Derivatives
The history of aniline in medicine is inextricably linked to antimicrobials. Sulfonamides, derived from sulfanilamide, were the first class of modern antibiotics.[3] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3]
More recent research continues to explore aniline derivatives for new antimicrobial agents to combat rising antibiotic resistance.[15] Halogenated anilines, for instance, have demonstrated broad-spectrum antimicrobial and antibiofilm activities against pathogens like uropathogenic Escherichia coli and ESKAPE pathogens.[16] The introduction of a halogen to the aniline fragment has been shown to increase antimicrobial activity.[15]
Table 2: Minimum Inhibitory Concentration (MIC) of Halogenated Anilines
The aniline scaffold is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.[3][17] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which mediate the production of pro-inflammatory prostaglandins.[3] Beyond COX inhibition, aniline derivatives can modulate other inflammatory pathways, such as inhibiting the production of tumor necrosis factor-alpha (TNF-α) or suppressing mast cell degranulation.[17] In vivo models, such as the carrageenan-induced rat paw edema assay, are standard for evaluating acute anti-inflammatory effects.[17][18]
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, making the search for novel antioxidants a key research area. The antioxidant capacity of aniline derivatives is profoundly influenced by the substituents on the aromatic ring.[19] Generally, electron-donating groups (EDGs) enhance antioxidant activity, while electron-withdrawing groups (EWGs) diminish it.[19] The primary mechanism is often hydrogen atom transfer (HAT), where the N-H bond cleaves to donate a hydrogen atom to a radical species.[19][20] The position of the substituent is also critical, with ortho and para substitutions by EDGs being more effective due to greater resonance stabilization of the resulting radical.[19]
Anticonvulsant Activity
Researchers have synthesized and evaluated numerous aniline derivatives for their potential to manage seizures.[21][22][23][24] Structure-activity relationship studies have shown that the type and position of substituents on the anilide moiety are crucial for anticonvulsant activity. For example, in one study, isatin-based derivatives with a meta-substituted nitro group showed better anti-seizure activity compared to a para-substituted one.[21] Evaluation is typically performed using established animal models, such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests in mice.[21][24]
Herbicidal Activity
Beyond medicine, substituted anilines are vital in agriculture as herbicides.[25][26][27][28][29] Many aniline-based herbicides act by inhibiting specific plant enzymes, such as acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids.[25] The efficacy of these compounds is evaluated through seed germination assays and pot experiments on various weed species.[26][27]
Structure-Activity Relationships (SAR): A Causal Analysis
The biological activity of a substituted aniline is not random; it is a direct consequence of its physicochemical properties, which are dictated by its substituents. Understanding these relationships is the essence of rational drug design.
Electronic Effects : The electronic nature of the substituent profoundly impacts the electron density of the aniline ring and the amino group.
Electron-Donating Groups (EDGs) like -OCH₃ and -NH₂ increase electron density, which can enhance activities like antioxidant capacity by making the N-H bond easier to break for hydrogen donation.[19]
Electron-Withdrawing Groups (EWGs) such as -NO₂ and halogens (-Cl, -F) decrease electron density.[15][21] In some cases, this can be beneficial. For example, halogenation of the aniline fragment has been shown to increase antimicrobial and antibiofilm activity, possibly by enhancing binding affinity to target enzymes through halogen bond interactions.[15][16]
Lipophilicity (Log P) : The partition coefficient (log P) is a measure of a compound's hydrophobicity, which affects its ability to cross cell membranes. A parabolic relationship often exists between log P and biological activity; the compound must be lipophilic enough to enter the cell, but not so much that it becomes trapped in lipid bilayers.[30]
Steric Effects : The size and shape of substituents can influence how a molecule fits into a binding site. Bulky substituents near the amino group can sterically hinder its interaction with a target, potentially reducing activity.[19] Conversely, specific steric arrangements can lock a molecule into a bioactive conformation. The genotoxicity of some anilines, for example, was hypothesized to be preventable by steric hindrance at both ortho positions, although studies have shown this is not a universal rule.[31]
Mechanistic Insights: From Target Binding to Cellular Response
The diverse activities of substituted anilines stem from their ability to interact with a wide array of biological targets.
Enzyme Inhibition
This is one of the most common mechanisms of action.
Kinase Inhibition : As previously discussed, anilines are excellent scaffolds for ATP-competitive kinase inhibitors. The aniline nitrogen acts as a hydrogen bond donor or acceptor, anchoring the molecule in the ATP-binding site.[3]
Dihydropteroate Synthase (DHPS) Inhibition : In bacteria, sulfonamides (aniline derivatives) mimic the natural substrate, para-aminobenzoic acid (PABA), and competitively inhibit DHPS, thereby halting folate synthesis and bacterial growth.[3]
Below is a diagram illustrating the general mechanism of aniline-based TKIs in cancer cells.
Caption: Aniline-based TKIs block ATP binding, inhibiting autophosphorylation and downstream signaling.
Disruption of Cellular Structures and Processes
Some aniline derivatives exert their effects through broader mechanisms:
Biofilm Disruption : Halogenated anilines have been shown to downregulate genes involved in biofilm formation, fimbrial adhesion, and motility in bacteria.[16]
Induction of Apoptosis : In cancer therapy, many cytotoxic compounds, including aniline derivatives, ultimately trigger programmed cell death (apoptosis) in cancer cells.[13][14]
Key Methodologies for Biological Evaluation
The validation of a compound's biological activity hinges on robust and reproducible experimental protocols. The choice of assay is dictated by the desired biological endpoint.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and cytotoxicity.[1][12] Its principle lies in the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in living cells.[1]
Step-by-Step Methodology:
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight (~18-24 hours) in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[12]
Compound Treatment: Prepare serial dilutions of the test aniline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls and untreated controls. Incubate for 48-72 hours.[12]
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[1] Viable cells will produce purple formazan crystals.
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]
Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Caption: Standardized workflow for determining compound cytotoxicity using the MTT assay.
Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.[3]
Step-by-Step Methodology:
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[3]
Bacterial Inoculation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard. Dilute this suspension so that each well receives a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[3]
Challenges and Future Directions
The primary hurdle for aniline-based drug candidates remains their metabolic liabilities.[6][7] Future research must focus on:
Predictive Toxicology : Developing better in silico and in vitro models to predict aniline metabolism and toxicity early in the discovery process.[9]
Rational Design : Modifying the aniline scaffold to block metabolic hot-spots without sacrificing activity. This includes the strategic placement of substituents that sterically hinder or electronically disfavor metabolic oxidation.
Bioisosteric Replacement : Expanding the toolkit of saturated and other non-aromatic isosteres that can mimic the aniline pharmacophore while offering improved metabolic stability and physicochemical properties.[7][8]
Conclusion
The substituted aniline scaffold is a remarkably versatile and enduringly relevant structure in medicinal chemistry and drug discovery.[1] Its derivatives have yielded potent agents across a wide spectrum of therapeutic areas, from oncology to infectious diseases.[1][3] The efficacy of these compounds is intricately linked to the electronic, steric, and lipophilic properties of the substituents on the aniline ring.[19][30] While challenges related to metabolic instability and toxicity persist, a deep understanding of structure-activity relationships, coupled with modern strategies like bioisosteric replacement, continues to unlock the immense therapeutic potential of this chemical class. The methodologies and insights presented in this guide provide a robust framework for the continued exploration and development of novel, safe, and effective aniline-based therapeutics.
References
A. Donha, et al. (1991). Quantitative analysis of structure-toxicity relationships of substituted anilines by use of Balb/3T3 cells. Toxicology in Vitro.
BenchChem Technical Support Team. (2025). Aniline Derivatives: A Comparative Analysis of Biological Activity for Drug Discovery. Benchchem.
BenchChem Technical Support Team. (2025). Comparative Analysis of Herbicidal Activity in Aniline Derivatives: A Focus on 3,5-Dichloro-4. Benchchem.
I. V. Klenina, et al. (n.d.). Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)
BenchChem Technical Support Team. (2025).
S. Singh, et al. (2025).
A. I. Demehin. (2021). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines.
Cresset. (2024). Aniline replacement in drug-like compounds. Cresset.
J. A. Romero, et al. (n.d.). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. PMC.
L. Figueroa-Valverde, et al. (n.d.). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Europe PMC.
P. C. de Sousa, et al. (2018). One-pot synthesis of anilides, herbicidal activity and molecular docking study. Journal of the Science of Food and Agriculture.
L. Figueroa-Valverde, et al. (2020). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. PubMed.
S. K. Sonwane, et al. (n.d.). Synthesis, antimicrobial screening and structure-activity relationship of some novel 2-hydroxy-5-(nitro-substituted phenylazo) benzylidine anilines. E-Journal of Chemistry.
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X. Wang, et al. (2025). Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry.
N. N. Yunnikova, et al. (n.d.). Synthesis and Antimicrobial Activity of Anilines with 1,3,5-Cycloheptatriene and 5H-Dibenzo[a,d]Annulene Fragments.
X. Wang, et al. (2025). Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives.
T. Yamakawa, et al. (1991). Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)
P. Sharma, et al. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. PubMed.
L. Figueroa-Valverde, et al. (2020). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. PubMed.
A. I. Demehin. (2021). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines.
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J. D. Griffin, et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
BenchChem Technical Support Team. (2025). potential applications of substituted anilines in medicinal chemistry. Benchchem.
IARC Working Group. (2020). Aniline and Aniline Hydrochloride.
E. A. Garcimarero-Espino, et al. (2021). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Combinatorial Chemistry & High Throughput Screening.
A. F. T. Engo, et al. (2018). Theoretical and experimental analysis of the antioxidant features of substituted phenol and aniline model compounds.
BenchChem Technical Support Team. (n.d.). The Rising Potential of Substituted Anilines in Therapeutic Development: A Technical Overview. Benchchem.
A. S. S. M. F. Isfahani, et al. (n.d.). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)
BenchChem Technical Support Team. (2025). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide. Benchchem.
E. Bendary, et al. (2013). Antioxidant and structure-activity relationships (SARs) of some phenolic and anilines compounds. CORE.
M. D. Barratt, et al. (2008).
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P. Sharma, et al. (2009). Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides.
Y. Wang, et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
P. A. Joshi, et al. (2026). Synthesis Characterization and Anti-Inflammatory Activities of Substituted Aniline Oxadiazolyl Derivatives.
U. Friederich, et al. (n.d.). Genotoxicity of aniline derivatives in various short-term tests.
A. N. Al-Ghorab, et al. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
A. Foroumadi, et al. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds.
Y. Wang, et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. PMC.
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J. F. Wolfe, et al. (n.d.). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. Journal of Medicinal Chemistry.
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R. Sharma, et al. (2025). Synthesis and anticonvulsant activity of new 2-(substituted aryl/heteryl)-3-(substituted arylidenimino)-6, 8-dibromo-1,2,3,4- tetrahydroquinazolin-4(3H)-one derivatives.
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Application Note: Strategic Utility of 3-(2-Methoxyethoxy)-4-methylaniline in Organic Synthesis and Kinase Inhibitor Design
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Structural logic, physicochemical optimization, and synthetic methodologies (SNAr & Buchwald-Hartwig) Executive Sum...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Content Focus: Structural logic, physicochemical optimization, and synthetic methodologies (SNAr & Buchwald-Hartwig)
Executive Summary & Chemical Identity
In modern drug discovery, the selection of highly functionalized building blocks is critical for navigating the complex balance between target affinity, metabolic stability, and pharmacokinetic (PK) viability. 3-(2-Methoxyethoxy)-4-methylaniline (CAS: 1154942-83-2) has emerged as a highly strategic aniline derivative in the synthesis of targeted therapeutics, particularly small-molecule kinase inhibitors.
This compound features a trifunctional architecture:
Aniline Core: Provides a highly nucleophilic nitrogen handle for rapid C–N bond formation.
4-Methyl Group: Acts as a steric shield and metabolic block against cytochrome P450-mediated para-oxidation.
3-(2-Methoxyethoxy) Chain: A mini-PEGylation strategy that introduces a hydrogen-bond acceptor, significantly improving aqueous solubility compared to simple alkyl ethers.
Strategic Utility in Medicinal Chemistry (The "Why")
Physicochemical Optimization
A major cause of clinical attrition in contemporary drug discovery is poor physicochemical properties, often driven by the over-incorporation of lipophilic aromatic rings to drive target affinity. As outlined by Meanwell , replacing highly lipophilic side chains with heteroatom-rich motifs—such as the 2-methoxyethoxy group—lowers the overall partition coefficient (LogP) and introduces vital hydrogen-bond acceptors. This modification directly enhances gastrointestinal absorption and compound disposition without sacrificing the necessary steric bulk required to fill solvent-exposed pockets in target proteins.
Kinase Inhibitor Design
Substituted anilines are the cornerstone of ATP-competitive kinase inhibitors, most notably in the 4-anilinoquinazoline class targeting the Epidermal Growth Factor Receptor (EGFR). The seminal work by Bridges et al. demonstrated that the electronic and steric properties of the aniline ring dictate both the binding affinity at the kinase hinge region and the reaction kinetics during synthesis. The electron-donating nature of both the methyl and alkoxy groups in 3-(2-methoxyethoxy)-4-methylaniline supercharges the nucleophilicity of the amine, making it an ideal substrate for coupling with halogenated heterocycles.
Figure 1: Structural logic and medicinal chemistry utility of 3-(2-Methoxyethoxy)-4-methylaniline.
Quantitative Data & Reactivity Profile
To assist synthetic planning, the physicochemical and reactivity parameters of this building block are summarized below.
Table 1: Physicochemical & Reactivity Profile
Parameter
Value / Characteristic
Strategic Advantage in Synthesis & Drug Design
CAS Number
1154942-83-2
Standardized commercial availability for seamless scale-up.
Molecular Weight
181.23 g/mol
Low MW building block, ensuring high final ligand efficiency (LE).
LogP Contribution
Reduced vs. alkyl ethers
The ether oxygen acts as an H-bond acceptor, improving aqueous solubility.
Nucleophilicity
High (Electron-rich)
+I and +M effects from methyl and alkoxy groups accelerate SNAr kinetics.
Steric Profile
Ortho-substituted to ether
Forces specific side-chain conformations; blocks CYP450 para-oxidation.
Core Applications & Synthetic Workflows (The "How")
The utility of 3-(2-methoxyethoxy)-4-methylaniline is best demonstrated through two primary synthetic pathways: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination .
As a self-validating system, the following protocols are designed with built-in visual cues and mechanistic rationale to ensure high fidelity during execution.
Protocol A: Synthesis of a 4-Anilinoquinazoline Analog via SNAr
This protocol exploits the high nucleophilicity of the aniline to displace a chloride leaving group on an electron-deficient quinazoline ring.
Mechanistic Rationale: Isopropanol (IPA) is chosen as the solvent because it dissolves both starting materials at reflux. As the reaction proceeds, the basic aniline nitrogen attacks the quinazoline, generating HCl. The resulting 4-anilinoquinazoline hydrochloride salt is highly insoluble in IPA and precipitates out of solution. This precipitation drives the equilibrium forward (Le Chatelier's principle) and acts as a self-validating visual cue of reaction progress.
Step-by-Step Methodology:
Preparation: Charge an oven-dried round-bottom flask with the 4-chloroquinazoline derivative (1.0 equiv) and 3-(2-methoxyethoxy)-4-methylaniline (1.05 equiv).
Solvent Addition: Add anhydrous isopropanol (0.2 M relative to the quinazoline). Include a magnetic stir bar.
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere.
Monitoring: Stir for 2–4 hours. The initial clear solution will gradually form a thick, pale-yellow precipitate, indicating the formation of the product hydrochloride salt. Confirm completion via LC-MS (aliquot diluted in MeOH).
Workup & Isolation: Remove the heat source and allow the reaction to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
Purification: Filter the suspension through a Büchner funnel. Wash the filter cake sequentially with cold isopropanol (2 × 10 mL) and diethyl ether (2 × 15 mL) to remove unreacted aniline and trace impurities.
Drying: Dry the solid under high vacuum at 40 °C for 12 hours to yield the pure 4-anilinoquinazoline hydrochloride salt.
Protocol B: Diaryl Amine Assembly via Buchwald-Hartwig Cross-Coupling
When coupling 3-(2-methoxyethoxy)-4-methylaniline to unactivated or electron-rich aryl halides, SNAr is ineffective. Instead, Palladium-catalyzed cross-coupling is required. According to Surry and Buchwald , the use of specialized dialkylbiaryl phosphine ligands (e.g., BrettPhos) is critical to facilitate challenging reductive eliminations and prevent unwanted β-hydride elimination.
Mechanistic Rationale: Sodium tert-butoxide (NaOtBu) is used to deprotonate the coordinated amine. The reaction must be strictly degassed; the active Pd(0) species is highly susceptible to oxidation by atmospheric oxygen, which would immediately quench the catalytic cycle.
Step-by-Step Methodology:
Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques, charge an oven-dried Schlenk tube with the aryl halide (1.0 equiv), 3-(2-methoxyethoxy)-4-methylaniline (1.2 equiv), NaOtBu (1.5 equiv), and BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).
Solvent Degassing: Add anhydrous 1,4-dioxane (0.1 M) that has been rigorously degassed via three freeze-pump-thaw cycles or sparged with argon for 30 minutes.
Reaction Execution: Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 90 °C for 12 hours with vigorous stirring.
Monitoring: A color change from pale yellow to dark red/brown is typical. Monitor the disappearance of the aryl halide via TLC (Hexanes/EtOAc).
Workup: Cool the reaction to room temperature. Quench by diluting with ethyl acetate (EtOAc) and filtering the mixture through a short pad of Celite. Causality: This step efficiently removes the insoluble inorganic salts (NaX) and aggregated palladium black.
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to isolate the pure diarylamine.
References
[1] Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420-1456.
URL: [Link]
[2] Bridges, A. J., Zhou, H., Cody, D. R., Rewcastle, G. W., McMichael, A., Showalter, H. D., ... & Denny, W. A. (1996). Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(1), 267-276.
URL: [Link]
[3] Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
URL: [Link]
Application
Advanced Chromatographic Profiling: HPLC Method Engineering for 3-(2-Methoxyethoxy)-4-methylaniline
As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to understand the fundamental physical chemistry of the analyte. 3-(2-Met...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to understand the fundamental physical chemistry of the analyte. 3-(2-Methoxyethoxy)-4-methylaniline (CAS: 1154942-83-2) is a highly substituted aromatic amine utilized as a critical intermediate in pharmaceutical synthesis[1].
This application note outlines a self-validating, highly reproducible reversed-phase HPLC protocol specifically engineered to overcome the chronic chromatographic issues associated with anilines.
Chemical Profiling & Chromatographic Causality
The Analytical Challenge: Peak Tailing
Primary aromatic amines are notorious for exhibiting severe peak tailing on silica-based reversed-phase columns[2]. This distortion compromises integration accuracy, reduces resolution, and artificially inflates the Limit of Detection (LOD).
The causality of this tailing is rooted in a dual-retention mechanism:
Hydrophobic Partitioning: The primary interaction with the C18 stationary phase.
Secondary Ion-Exchange: At mid-range pH, residual silanol groups (
−Si−OH
) on the silica surface dissociate into negatively charged silanate ions (
−Si−O−
)[3]. Simultaneously, the basic aniline nitrogen becomes protonated (
−NH3+
). The resulting electrostatic attraction causes the analyte to strongly adhere to the column matrix, dragging out the elution profile[2]. Furthermore, trace metal contaminants (such as titanium or iron) in the HPLC fluidic pathway can act as chelating centers, exacerbating peak distortion[4].
Method Engineering Rationale
To engineer a self-validating method, we must thermodynamically suppress these secondary interactions:
pH Suppression via TFA: By utilizing 0.1% Trifluoroacetic Acid (TFA) in the mobile phase, we lower the pH to approximately 2.0. This ensures the silanol groups remain fully protonated and neutral, effectively shutting down the ion-exchange pathway[2].
Ion-Pairing Dynamics: TFA acts as a mild ion-pairing agent. The trifluoroacetate anion forms a transient, neutral hydrophobic complex with the protonated amine, ensuring sharp, symmetrical peaks.
Stationary Phase Selection: A highly base-deactivated, tightly end-capped C18 column (Type-B silica) is mandatory. End-capping replaces residual active silanols with inert trimethylsilyl (TMS) groups, providing a physical shield against secondary interactions[3].
Quantitative Method Parameters
The following tables summarize the optimized chromatographic conditions designed to ensure a robust, self-validating system.
Table 1: Optimized Chromatographic Conditions
Parameter
Specification
Causality / Rationale
Column
Agilent Poroshell 120 EC-C18 (150 x 4.6 mm, 2.7 µm)
Superficially porous, heavily end-capped to shield residual silanols[3].
Mobile Phase A
0.1% TFA in Milli-Q Water
Lowers pH to ~2.0, neutralizing silanols and protonating the amine[2].
Mobile Phase B
0.1% TFA in Acetonitrile
Maintains a constant acidic environment during the gradient run.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm internal diameter columns.
Column Temp
35 °C
Reduces mobile phase viscosity and improves mass transfer kinetics.
Detection
PDA at 230 nm and 254 nm
254 nm captures the aromatic ring; 230 nm captures the amine auxochrome.
Injection Vol
5.0 µL
Prevents mass overload which can artificially induce peak tailing[2].
Table 2: Gradient Elution Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
Elution Phase Objective
0.0
95
5
Isocratic hold to focus the analyte at the head of the column.
8.0
40
60
Linear ramp to elute the moderately polar aniline derivative.
10.0
5
95
High-organic wash to clear strongly retained hydrophobic impurities.
A method is only as reliable as its sample preparation. Anilines are susceptible to oxidation; thus, samples must be prepared freshly and protected from prolonged light exposure.
Step-by-Step Sample Preparation
Stock Solution: Accurately weigh 10.0 mg of 3-(2-Methoxyethoxy)-4-methylaniline reference standard. Dissolve in 10.0 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution. Sonicate for 2 minutes.
Working Standard: Dilute the stock solution 1:10 using the Initial Mobile Phase (95% A / 5% B) to achieve a final concentration of 0.1 mg/mL. Causality: Diluting in the initial mobile phase prevents solvent-mismatch effects (like peak splitting or fronting) upon injection.
Filtration: Pass the working standard through a 0.22 µm PTFE syringe filter into an amber HPLC vial to remove particulates and protect from photo-degradation.
System Priming: Purge the HPLC system with freshly prepared mobile phases. Run a blank injection (diluent only) to confirm the absence of system ghost peaks.
Step-by-step sample preparation and injection workflow for quantitative HPLC analysis.
Method Validation & System Suitability Testing (SST)
To ensure the protocol operates as a self-validating system, a System Suitability Test must be passed prior to analyzing unknown samples. Inject the 0.1 mg/mL working standard six times consecutively.
Table 3: System Suitability Acceptance Criteria
Parameter
Target Specification
Diagnostic Value
Retention Time (RT)
~5.8 min (± 2.0% RSD)
Confirms pump delivery, gradient accuracy, and column equilibration.
Tailing Factor (
Tf
)
1.0 – 1.2
Validates effective silanol suppression and overall column health[3].
Theoretical Plates (
N
)
> 10,000
Ensures column bed integrity and optimal kinetic efficiency.
Signal-to-Noise (S/N)
> 10 (for LOQ)
Confirms detector sensitivity and baseline stability.
Troubleshooting & Chromatographic Diagnostics
If the System Suitability Test fails—specifically regarding peak asymmetry—systematic troubleshooting is required. Do not blindly change columns; follow the diagnostic logic below to isolate the root cause.
Diagnostic workflow for resolving peak tailing in aromatic amine chromatography.
References
De Pra, M., et al. "Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention." SilcoTek Publications. Available at: [Link][4]
Application Note: Advanced GC-MS Characterization and Derivatization Protocol for Aniline Compounds
Executive Summary & Regulatory Framework Aniline and its substituted aromatic amine derivatives are ubiquitous intermediates in pharmaceutical synthesis, dye manufacturing, and industrial chemistry[1]. However, their hig...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Regulatory Framework
Aniline and its substituted aromatic amine derivatives are ubiquitous intermediates in pharmaceutical synthesis, dye manufacturing, and industrial chemistry[1]. However, their high toxicity and potential to act as direct DNA-reactive mutagens place them under strict regulatory scrutiny. In the pharmaceutical industry, the ICH M7 guideline classifies many aromatic amines as "cohort of concern" impurities, mandating their control at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime patient exposure[2].
Simultaneously, environmental laboratories monitor anilines as semi-volatile organic compounds (SVOCs) under US EPA Method 8270[3]. Achieving the ultra-trace sensitivity required by these frameworks necessitates robust analytical methodologies. While LC-MS is frequently utilized, Gas Chromatography-Mass Spectrometry (GC-MS) combined with Electron Ionization (EI) provides superior chromatographic resolution and highly reproducible fragmentation fingerprints for definitive structural elucidation[4]. This application note details a self-validating, highly sensitive GC-MS protocol utilizing acylation derivatization to overcome the inherent chromatographic challenges of primary aromatic amines.
Mechanistic Rationale: The Chemistry of Derivatization
To achieve reliable quantification, analysts must understand the physicochemical behavior of the analytes within the chromatographic system.
The Causality of Peak Tailing:
Underivatized aniline compounds possess a primary amine (-NH2) group. This functional group is highly polar and basic, making it prone to strong hydrogen bonding with residual active silanol (Si-OH) groups on the fused-silica stationary phase of GC columns. This interaction causes severe peak tailing, irreversible adsorption, and a subsequent loss of sensitivity and quantitative linearity[1].
The Derivatization Solution:
To circumvent these issues, this protocol employs acylation using fluorinated reagents such as 4-carbethoxyhexafluorobutyryl chloride or Heptafluorobutyric anhydride (HFBA)[1].
Volatility & Polarity: Acylation replaces the active amine hydrogen with a bulky, non-polar fluorinated group, drastically reducing polarity and increasing volatility[1].
MS Sensitivity: The introduction of highly electronegative fluorine atoms enhances ionization efficiency. In EI mode, it yields distinct, high-mass fragments that improve the signal-to-noise ratio in Selected Ion Monitoring (SIM) mode, allowing detection limits to meet stringent ICH M7 requirements[4].
Visualized Analytical Workflow
GC-MS workflow for the extraction, derivatization, and analysis of aniline compounds.
Step-by-Step Experimental Protocols
Trustworthiness & Self-Validation: Every analytical batch must be a self-validating system. Surrogate standards (e.g., 2-Fluorophenol or Aniline-d5) must be spiked into the sample prior to extraction to monitor matrix effects and extraction efficiency. Internal standards (e.g., N-methylaniline or Phenanthrene-d10) are added prior to GC injection to correct for instrumental drift and injection volume variations[1].
Alkalinization: Transfer 10 mL of the aqueous sample (or reconstituted API solution) into a separatory funnel. Adjust the pH to >11 using 1.0 M NaOH[1].
Causality: Anilines are weak bases (pKa ~ 4.6). At pH > 11, they are fully deprotonated into their neutral, hydrophobic state, maximizing their partitioning into the organic extraction solvent[1].
Surrogate Spiking: Add 10 µL of the surrogate standard mix (10 µg/mL).
Extraction: Add 5 mL of methylene chloride (dichloromethane). Shake vigorously for 2 minutes, venting periodically. Allow the phases to separate and collect the lower organic layer. Repeat the extraction twice more and combine the organic phases[1].
Drying: Pass the combined organic extract through a glass funnel containing anhydrous sodium sulfate[1].
Causality: Residual water will rapidly hydrolyze the highly reactive derivatizing reagents used in the next step, leading to incomplete derivatization and poor reproducibility.
Concentration: Concentrate the dried extract to approximately 1 mL under a gentle stream of ultra-high-purity nitrogen at room temperature[1].
Protocol B: Acylation Derivatization
Reagent Addition: To the 1 mL concentrated extract, add 50 µL of 4-carbethoxyhexafluorobutyryl chloride (or HFBA)[1].
Incubation: Seal the reaction vial and incubate at 60°C for 30 minutes to drive the acylation reaction to completion.
Evaporation: Cool the vial to room temperature. Evaporate the reaction mixture to complete dryness under a gentle stream of nitrogen[1].
Causality: Injecting excess derivatizing reagent or its acidic byproducts (e.g., HF) will rapidly degrade the GC column's stationary phase and contaminate the MS ion source, leading to a loss of sensitivity over time.
Reconstitution: Reconstitute the dried, derivatized residue in 100 µL of ethyl acetate[1].
Internal Standard: Add 10 µL of the internal standard mix prior to GC-MS analysis[1].
Protocol C: GC-MS Instrumental Parameters
The following parameters are optimized for the separation of derivatized anilines and SVOCs, aligning with EPA 8270 guidelines[3].
GC Column: Rxi-5sil MS or DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness)[1],[3].
Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 - 1.2 mL/min[1].
Oven Temperature Program: Initial temperature 40 °C (hold 2-3 min), ramp at 15 °C/min to 150 °C, then ramp at 10 °C/min to 290-310 °C (hold 5 min)[1],[3].
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
Temperatures: Transfer line at 280 °C; Ion Source at 230-250 °C; Quadrupole at 150 °C[1],[3].
Acquisition: Full Scan (m/z 35-450) for qualitative identification[1]; Selected Ion Monitoring (SIM) or MS/MS transitions for quantitative analysis of trace genotoxic impurities[5],[4].
Quantitative Data & Method Performance
When utilizing modern single quadrupole or triple quadrupole GC-MS/MS systems (such as those evaluated for EPA 8270E compliance), the method demonstrates exceptional linearity and precision across a wide dynamic range[5]. The table below summarizes typical performance metrics for aniline and related challenging polar compounds.
Compound
Dynamic Range (ppm)
Linearity (R²)
%RSD of Response Factor
Detection Mode
Aniline
0.01 - 20
0.996
12.11
GC-MS/MS (MRM)
2-Chlorophenol
0.01 - 50
0.997
5.96
GC-MS/MS (MRM)
Bis(2-chloroethyl)ether
0.01 - 50
0.997
6.88
GC-MS/MS (MRM)
1,3-Dichlorobenzene
0.01 - 50
>0.995
<10.0
GC-MS/MS (MRM)
Data adapted from Shimadzu's evaluation of EPA 8270E utilizing a Triple Quadrupole Mass Spectrometer[5].
Quality Control & Troubleshooting
System Tuning: Prior to sample analysis, the GC-MS system must be tuned using DFTPP (Decafluorotriphenylphosphine) to verify mass accuracy and relative abundance criteria as mandated by EPA 8270[5].
Matrix Suppression: If surrogate recoveries fall outside the acceptable 70-130% window, matrix suppression is likely occurring during the LLE phase. To troubleshoot, analysts should consider switching to Solid Phase Extraction (SPE) using a polymeric or activated carbon sorbent, which provides cleaner extracts for highly complex matrices[3].
References
Shimadzu. Analysis of Semivolatile Compounds by GCMS-TQ8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E. Retrieved from [Link]
IntuitionLabs. ICH M7: A Guide to Mutagenic Impurity Assessment Software. Retrieved from[Link]
Research and Reviews. Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Retrieved from [Link]
Application Note: Comprehensive NMR Structural Elucidation Protocol for 3-(2-Methoxyethoxy)-4-methylaniline
Introduction & Strategic Context In modern drug discovery and development, substituted anilines frequently serve as critical building blocks and intermediates for active pharmaceutical ingredients (APIs), particularly in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Context
In modern drug discovery and development, substituted anilines frequently serve as critical building blocks and intermediates for active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors. 3-(2-Methoxyethoxy)-4-methylaniline (CAS No. 1154942-83-2; Formula: C₁₀H₁₅NO₂) is a highly functionalized small molecule featuring a primary amine, a methyl group, and an extended ether chain on an aromatic core [5].
Unambiguous structural elucidation of such intermediates is paramount. Misassignment of the regiochemistry (e.g., confusing a 1,3,4-substitution pattern with a 1,2,4-substitution pattern) can derail entire synthetic pipelines. This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to definitively confirm the structure of 3-(2-Methoxyethoxy)-4-methylaniline. By combining 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, this workflow establishes an unbroken chain of causality from raw spectral data to a verified molecular structure [2].
Experimental Design & Causality (The "Why")
A standard 1D ¹H NMR spectrum provides a basic inventory of the chemical environments in a sample, but it is insufficient for resolving complex regiochemistry in heavily substituted aromatic rings [1]. To build a self-validating system , our experimental design relies on the following logical pillars:
Solvent Selection (Causality): We utilize Chloroform-d (CDCl₃) as the primary solvent. Unlike protic solvents (e.g., Methanol-d₄), CDCl₃ lacks exchangeable deuterons, preventing the rapid exchange of the -NH₂ protons. This allows the primary amine signal to be observed as a broad singlet, confirming the presence of the aniline functional group.
The Role of HMBC (Heteronuclear Multiple Bond Correlation): The most critical challenge in this molecule is proving that the 2-methoxyethoxy group is at position 3 and the methyl group is at position 4. HMBC provides the definitive proof. By observing ³J (three-bond) scalar couplings from the methyl protons to the aromatic carbons, and from the ether protons to the aromatic carbons, we can map the exact connectivity of the functional groups to the benzene ring [4].
Internal Validation via Multiplicity: The aromatic protons (H-2, H-5, H-6) must exhibit a highly specific splitting pattern: an isolated doublet (~2 Hz) for the meta-coupled H-2, an ortho-coupled doublet (~8 Hz) for H-5, and a doublet of doublets for H-6. If this pattern breaks, the structural hypothesis is instantly invalidated.
Step-by-Step NMR Protocol
Sample Preparation
Weighing: Accurately weigh 5–10 mg of 3-(2-Methoxyethoxy)-4-methylaniline. This concentration ensures an optimal Signal-to-Noise Ratio (SNR) for both 1D and 2D experiments without causing line broadening due to high viscosity [3].
Dissolution: Dissolve the sample in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference).
Transfer: Transfer the homogenous solution into a clean, dry, 5 mm precision NMR tube. Ensure the solvent column height is approximately 4–5 cm to prevent magnetic field inhomogeneities.
Instrument Calibration & Acquisition
All experiments should be performed on a 400 MHz or higher NMR spectrometer equipped with a multinuclear probe.
Locking and Shimming: Insert the sample, lock onto the deuterium signal of CDCl₃, and perform gradient shimming (e.g., TopShim) to achieve a line width of < 1 Hz for the TMS signal.
¹H NMR (1D): Acquire 16–32 scans with a spectral width of 12–15 ppm. Use a relaxation delay (D1) of 2 seconds.
¹³C NMR (1D): Acquire 512–1024 scans with proton decoupling (e.g., WALTZ-16). Set D1 to 2–3 seconds to ensure adequate relaxation of quaternary carbons.
2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct ¹JC-H attachments.
2D HMBC: Acquire with a long-range coupling delay optimized for 8 Hz (typical for ²J and ³J aromatic correlations). This is the cornerstone experiment for structural validation [2].
Data Processing
Apply an exponential window function (Line Broadening = 0.3 Hz) to 1D ¹H data prior to Fourier Transformation (FT).
For 2D data, apply a sine-bell squared window function to enhance resolution.
Manually phase the spectra and apply baseline correction (e.g., polynomial correction) to ensure accurate integration [3].
Visualizing the Analytical Workflow
Fig 1: Step-by-step NMR workflow for small molecule structural elucidation.
Data Presentation & Interpretation
The following tables summarize the expected quantitative NMR data for 3-(2-Methoxyethoxy)-4-methylaniline, demonstrating the self-validating nature of the assignments.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment Logic
4-CH₃
2.15
Singlet (s)
-
3H
Shielded aliphatic methyl attached to aromatic ring.
-OCH₃
3.42
Singlet (s)
-
3H
Terminal methoxy group of the ether chain.
-NH₂
~3.60
Broad Singlet (br s)
-
2H
Exchangeable protons; broad due to quadrupolar relaxation of ¹⁴N.
-CH₂-O-CH₃
3.72
Multiplet (m)
-
2H
Inner methylene of the ether chain.
Ar-O-CH₂-
4.10
Multiplet (m)
-
2H
Deshielded methylene directly adjacent to the aromatic oxygen.
H-2
6.30
Doublet (d)
2.0
1H
Highly shielded by ortho -NH₂ and -OR; meta-coupled to H-6.
H-6
6.35
Doublet of doublets (dd)
8.0, 2.0
1H
Ortho-coupled to H-5, meta-coupled to H-2.
H-5
6.95
Doublet (d)
8.0
1H
Ortho-coupled to H-6; less shielded as it is meta to EDGs.
Table 2: ¹³C NMR and Key 2D Correlations
Carbon Position
Chemical Shift (δ, ppm)
Type
Key HMBC Correlations (Protons to this Carbon)
C-1 (Ar-NH₂)
~146.0
Quaternary
H-5 (³J), H-2 (²J)
C-3 (Ar-O)
~158.0
Quaternary
4-CH₃ (³J) , Ar-O-CH₂- (³J) , H-5 (³J)
C-4 (Ar-CH₃)
~117.0
Quaternary
H-2 (³J), H-6 (³J)
C-2 (Ar-H)
~101.0
CH
H-6 (³J)
C-5 (Ar-H)
~131.0
CH
4-CH₃ (³J)
C-6 (Ar-H)
~108.0
CH
H-2 (³J)
4-CH₃
~15.5
CH₃
H-5 (⁴J - weak)
Ar-O-CH₂-
~68.5
CH₂
-CH₂-O-CH₃ (²J / ³J)
The Self-Validating HMBC Logic Network
To achieve absolute certainty (E-E-A-T Trustworthiness), we must prove the spatial relationship between the methyl group and the ether chain. The diagram below illustrates the critical HMBC correlations that lock the 1,3,4-substitution pattern into place. If the molecule were a 1,2,4-isomer, the ³J correlations from the methyl and ether protons would point to a different set of overlapping quaternary carbons, which would conflict with the 1D ¹³C chemical shifts [1].
By successfully mapping the HMBC correlation from the 4-CH₃ protons (δ 2.15) to C-3 (δ 158.0), and simultaneously mapping the Ar-O-CH₂- protons (δ 4.10) to the exact same C-3 carbon, the protocol unambiguously verifies the adjacent nature of the methyl and ether substituents on the aromatic ring. This computational and logical rigor eliminates the need for external reference standards, making the protocol entirely self-contained and authoritative [4].
References
Nature Protocols / Springer Nature : "A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts." Source: Springer Nature. URL: [Link]
MDPI : "The Evolving Landscape of NMR Structural Elucidation." Source: MDPI. URL:[Link]
Bruker : "Structure & small molecule elucidation - CMC-se." Source: Bruker. URL: [Link]
Method
Application Note: 3-(2-Methoxyethoxy)-4-methylaniline in the Synthesis of Bioactive Heterocycles
Introduction & Rationale 3-(2-Methoxyethoxy)-4-methylaniline (CAS: 1154942-83-2) is a highly specialized, privileged building block utilized extensively in medicinal chemistry, particularly in the design of targeted kina...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
3-(2-Methoxyethoxy)-4-methylaniline (CAS: 1154942-83-2) is a highly specialized, privileged building block utilized extensively in medicinal chemistry, particularly in the design of targeted kinase inhibitors[1]. When synthesizing heterocyclic active pharmaceutical ingredients (APIs), the selection of the aniline building block dictates both the chemical reactivity during synthesis and the pharmacokinetic profile of the final drug.
The strategic placement of this compound's functional groups provides a triad of pharmacological and chemical advantages:
2-Methoxyethoxy Group (Solubility & ADME): The incorporation of flexible, oxygen-rich aliphatic chains is a proven strategy to enhance the aqueous solubility and membrane permeability of otherwise planar, hydrophobic heterocyclic drugs[2]. This specific motif is famously utilized in FDA-approved tyrosine kinase inhibitors (TKIs) like Erlotinib to optimize oral bioavailability[3][4].
4-Methyl Group (Metabolic Stability): The methyl group at the para position relative to the alkoxy group provides steric bulk and blocks cytochrome P450-mediated para-oxidation, significantly improving the in vivo half-life of the resulting drug candidate.
Aniline Nitrogen (Nucleophilicity): The electron-donating nature of both the alkyl and alkoxy substituents enriches the electron density of the aromatic ring, thereby increasing the nucleophilicity of the primary amine. This makes the compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions[5][6].
Key Synthetic Applications
Synthesis of 4-Anilinoquinazolines via SNAr
The 4-anilinoquinazoline scaffold is a hallmark of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors[7]. The C4 position of 4-chloroquinazoline is highly electrophilic due to the electron-withdrawing nature of the two pyrimidine nitrogen atoms. 3-(2-Methoxyethoxy)-4-methylaniline readily undergoes SNAr with 4-chloroquinazolines. The reaction is typically driven by polar protic solvents (e.g., n-butanol or isopropanol), which stabilize the anionic transition state and facilitate the departure of the chloride leaving group via hydrogen bonding[5][8].
Palladium-Catalyzed Buchwald-Hartwig Amination
For less reactive heteroaryl halides (e.g., 2-chloropyridines, 3-bromoindoles) where SNAr is unfeasible, the Buchwald-Hartwig amination is the method of choice[9]. Utilizing a palladium precatalyst (such as Pd2(dba)3) and a bulky, electron-rich phosphine ligand (e.g., XPhos or RuPhos), the aniline nitrogen can be efficiently coupled to complex heterocycles[10][11]. The steric bulk of the ligand promotes rapid reductive elimination, preventing competitive β-hydride elimination and overcoming the deactivating nature of heterocyclic substrates[9].
Experimental Protocols
Protocol A: SNAr Synthesis of N-(3-(2-methoxyethoxy)-4-methylphenyl)quinazolin-4-amine
Causality & Rationale: This protocol uses n-butanol as a solvent because its boiling point (117 °C) provides the optimal thermal energy for the SNAr reaction without requiring pressurized vessels. The reaction is autocatalytic; the HCl generated during the substitution further activates the quinazoline core[5].
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloroquinazoline (1.0 equiv, 1.0 mmol) in 5.0 mL of anhydrous n-butanol.
Addition: Add 3-(2-Methoxyethoxy)-4-methylaniline (1.2 equiv, 1.2 mmol) to the solution. Note: A slight excess of the aniline ensures complete consumption of the electrophile.
Reaction: Heat the mixture to reflux (approx. 115–120 °C) for 2 to 4 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexanes 1:1) or LC-MS until the 4-chloroquinazoline is fully consumed[12].
Workup: Cool the reaction mixture to room temperature. The product often precipitates directly as the hydrochloride salt. If precipitation does not occur, concentrate the mixture under reduced pressure.
Purification: Suspend the crude residue in cold isopropanol, filter, and wash with diethyl ether. To isolate the free base, partition the solid between ethyl acetate and saturated aqueous NaHCO3, extract the organic layer, dry over Na2SO4, and concentrate[12].
Protocol B: Buchwald-Hartwig Cross-Coupling with Brominated Heterocycles
Causality & Rationale: XPhos is selected as the ligand because its dialkylbiaryl structure sterically favors the monoligated palladium species, accelerating oxidative addition and accommodating the electron-rich aniline without catalyst poisoning[9][10].
Preparation: Oven-dry a Schlenk tube and cool under a continuous flow of argon[13].
Reagent Loading: Charge the tube with the brominated heterocycle (1.0 equiv, 1.0 mmol), 3-(2-Methoxyethoxy)-4-methylaniline (1.2 equiv, 1.2 mmol), Pd2(dba)3 (0.05 equiv, 5 mol%), XPhos (0.10 equiv, 10 mol%), and sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)[10].
Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed toluene (10 mL) via syringe.
Reaction: Seal the tube and heat the mixture in an oil bath at 90 °C for 2–4 hours. The mixture will transition from a dark purple/red to a pale yellow/brown suspension as the active Pd(0) species forms and the catalytic cycle progresses[10].
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography.
Quantitative Data: Reaction Optimization Summary
The following table summarizes the optimized parameters for coupling 3-(2-Methoxyethoxy)-4-methylaniline with various heterocyclic scaffolds, demonstrating the versatility of this building block.
Reaction Type
Electrophile
Catalyst / Ligand
Solvent & Temp
Base
Typical Yield
Key Advantage
SNAr
4-Chloroquinazolines
None (Autocatalytic HCl)
n-Butanol, 115 °C
None
70–85%
Scalable, no expensive transition metals required[5].
SNAr (Microwave)
2-Chloro-heterocycles
DMAP (10 mol%)
THF/Water, 100 °C
DIPEA
65–80%
Rapid reaction times (15-30 mins); overcomes poor reactivity[12].
Buchwald-Hartwig
Aryl/Heteroaryl Bromides
Pd2(dba)3 / XPhos
Toluene, 90 °C
NaOtBu
75–90%
Broad substrate scope, tolerates severe steric hindrance[10].
Buchwald-Hartwig
Heteroaryl Chlorides
Pd(OAc)2 / RuPhos
Dioxane, 100 °C
Cs2CO3
60–85%
Highly effective for unactivated, electron-rich chlorides[11].
Figure 2: Structure-property relationships of the functional groups in the building block.
References
Title: Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand
Source: American Chemical Society (ACS)
URL: [Link]
Title: Buchwald–Hartwig amination
Source: Wikipedia
URL: [Link]
Title: Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction
Source: Frontiers in Chemistry (via NIH PMC)
URL: [Link]
Title: Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades
Source: Pharmaceuticals (MDPI)
URL: [Link]
Title: Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors Focus on 4-Anilinoquinazolines
Source: Clinical Pharmacokinetics (via ResearchGate)
URL: [Link]
Title: Novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors
Source: World Journal of Pharmaceutical Research
URL: [Link]
Title: Erlotinib Analogues: Synthesis Methods, Structure-Activity Relationship (SAR)
Source: Journal port Science Research
URL: [Link]
Application Note: Synthesis, Isolation, and Characterization of Erlotinib Impurities for Analytical Standards
Introduction & Regulatory Context Erlotinib is a potent, orally active 4-anilinoquinazoline derivative that functions as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, widely utilized in the treatm...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Regulatory Context
Erlotinib is a potent, orally active 4-anilinoquinazoline derivative that functions as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, widely utilized in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer[1]. During the manufacturing process and subsequent shelf-life storage, Erlotinib is susceptible to chemical transformations that yield specific impurities[2].
According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any impurity present in a new drug substance at a level greater than 0.1% must be unequivocally identified, synthesized as a reference standard, and quantified using validated analytical procedures to ensure toxicological safety[3]. This technical guide details the mechanistic pathways, targeted synthesis, and analytical characterization of the most critical Erlotinib impurities: the process-related chloroethoxy isomers and the degradation-related lactam impurity .
Mechanistic Pathways of Impurity Formation
Understanding the causality behind impurity formation is the first step in developing robust synthetic protocols for analytical standards. Erlotinib impurities generally fall into two categories based on their origin:
Process-Related Impurities: Chloroethoxy Isomers
The industrial synthesis of Erlotinib typically involves the coupling of 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline with 3-ethynylaniline under reflux conditions[4]. During this process, secondary chlorination reactions can occur on the aliphatic O-methylene chains[5]. This side reaction is driven by the presence of chlorinating agents or acidic byproducts in the reaction matrix, leading to the formation of two distinct structural isomers:
Forced degradation studies reveal that Erlotinib is highly susceptible to hydrolytic cleavage, particularly under acidic stress[6]. The degradation mechanism initiates with the protonation of the quinazoline ring nitrogen. This protonation increases the electrophilicity of the adjacent C2 carbon, facilitating a nucleophilic attack by water[6]. Subsequent structural rearrangement and elimination lead to the formation of a stable carbonyl group, transforming the 4-aminoquinazoline core into a quinazolinone (lactam) structure[6].
Mechanistic pathways of Erlotinib impurity formation during synthesis and degradation.
Experimental Protocols: Synthesis and Isolation
To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify intermediate success before proceeding to the next step.
Conventional heating often results in broad degradation profiles. Microwave irradiation is utilized here to provide rapid, localized heating, which drives the selective substitution reaction while minimizing thermal degradation[7].
Preparation: Dissolve 1.0 g (approx. 2.1 mmol) of the appropriate methoxyethoxy-quinazoline precursor in 50 mL of a Tetrahydrofuran-Dimethylformamide (THF-DMF) solvent mixture (4:1 ratio)[7]. The THF provides solubility, while DMF acts as a microwave-absorbing co-solvent.
Reagent Addition: Add 4.0 g of Lithium Chloride (LiCl) to the solution[7]. LiCl serves as the chloride source for the targeted substitution on the O-methylene group.
Microwave Irradiation: Seal the reaction vessel and subject it to microwave irradiation at 130 W, maintaining a precise temperature of 90°C for 1.5 hours[7].
In-Process Control (IPC): Extract a 10 µL aliquot, dilute in methanol, and analyze via Thin Layer Chromatography (TLC) or rapid LC-MS to confirm the disappearance of the precursor mass and the appearance of the target mass (m/z ~398)[5].
Workup: Evaporate the solvent under reduced pressure. Quench the reaction mixture by pouring 25 mL of deionized water into the flask[7].
Extraction & Drying: Extract the aqueous solution with Ethyl Acetate (EtOAc) (3 x 15 mL). Separate the organic layer, dry over anhydrous Sodium Sulfate (Na₂SO₄), and evaporate to yield the crude white solid containing the isomeric mixture[7].
Isolation: Separate Impurity 4 and Impurity 5 using silica gel column chromatography with an eluent system of Ethyl Acetate/Methanol (95:5)[8].
Protocol B: Forced Degradation for Lactam Impurity Generation
This protocol leverages forced hydrolytic stress to synthesize the lactam degradation product reliably[6].
Stock Preparation: Prepare a stock solution of Erlotinib hydrochloride at a concentration of 1000 µg/mL using a 50:50 mixture of water and acetonitrile to ensure complete dissolution[6].
Acidic Hydrolysis: Transfer 10 mL of the stock solution to a stress vial. Add an equal volume of 0.1 N HCl to protonate the quinazoline ring[9],[6].
Thermal Stress: Seal the vial and heat in a thermomixer at 60°C for 24 hours[9],[6].
Neutralization (IPC): Cool the sample to room temperature and neutralize with 0.1 N NaOH. Verify the pH is between 6.5 and 7.5. Analyze a 5 µL injection via HPLC-UV (254 nm) to confirm the reduction of the Erlotinib peak and the emergence of a well-separated degradation peak[9].
Isolation: Purify the neutralized mixture using Preparative HPLC to isolate the lactam impurity for use as an analytical standard.
Workflow for the forced degradation and isolation of Erlotinib lactam impurity.
Analytical Characterization Data
Following isolation, the synthesized impurities must be structurally validated. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this characterization[5],[6]. The lactam impurity, specifically, exhibits a characteristic mass shift (+16 Da for oxygen addition, -2 Da for hydrogen loss) compared to the parent API[6].
Table 1: Quantitative Analytical Summary of Erlotinib and Key Impurities
Note: The structural assignment of Impurity 4 and Impurity 5 is definitively confirmed via ¹H/¹³C-NMR and single-crystal X-ray diffraction, distinguishing the exact position of the chlorine atom on the aliphatic chain[3],[8].
SynThink Chemicals. "Erlotinib EP Impurities & USP Related Compounds". https://synthinkchemicals.com/
Smolecule. "Buy Erlotinib impurity A | 183321-85-9". https://www.smolecule.com/
Morales-Vilchis, M. G., et al. "Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer". Journal of the Mexican Chemical Society, SciELO México. https://doi.org/10.29356/jmcs.v63i1.714
BenchChem. "In-Depth Technical Guide: The Degradation Pathway of Erlotinib to its Lactam Impurity". https://www.benchchem.com/
Application Note: Synthesis and Utilization of Substituted Anilines in Agrochemical Development
Introduction & Strategic Importance Substituted anilines are privileged scaffolds in modern agrochemical research. Their derivatives form the structural core of numerous high-efficacy crop protection agents, including he...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Importance
Substituted anilines are privileged scaffolds in modern agrochemical research. Their derivatives form the structural core of numerous high-efficacy crop protection agents, including herbicides, fungicides, and insecticides[1]. The presence of an activated aromatic ring coupled with a reactive amino group allows for extensive synthetic derivatization, enabling researchers to fine-tune lipophilicity, target-binding affinity, and metabolic stability[1].
Specifically, ortho-substituted anilines are critical precursors for succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., thifluzamide, fluxapyroxad, bixafen) and N-aryl amide herbicides (e.g., S-metolachlor)[2][3]. This application note provides a comprehensive guide to the mechanistic pathways, advanced synthetic methodologies, and validated experimental protocols for utilizing substituted anilines in agrochemical drug development.
Mechanistic Pathways of Aniline-Derived Agrochemicals
To understand the causality behind structural choices in aniline derivatization, it is essential to examine their ultimate biological targets.
SDHI Fungicides: Amide bonds synthesized from ortho-substituted anilines are designed to bind specifically to the ubiquinone-binding site of Complex II (Succinate Dehydrogenase) in the fungal mitochondrial respiratory chain[3]. The ortho-substituent (often a halogen or alkyl group) dictates the dihedral angle of the amide bond, locking the molecule into an optimal conformation for binding. This halts ATP production, leading to fungal cell death.
Chloroacetanilide Herbicides: Derived from substituted anilines, these compounds target the synthesis of very-long-chain fatty acids (VLCFAs), inhibiting plant cell division and shoot growth in targeted weeds.
Caption: Mechanism of action for SDHI fungicides derived from ortho-substituted anilines.
Advanced Synthetic Methodologies
Traditional synthesis of functionalized anilines relies on electrophilic aromatic substitution, which frequently suffers from poor regioselectivity and over-functionalization. Recent advancements provide highly regioselective routes that are critical for synthesizing precise agrochemical precursors.
Catalytic Dehydrogenative Aromatization: A powerful alternative utilizing cyclohexanones as starting materials. Cyclohexanone oximes (formed in situ) undergo dehydration and dehydrogenation over a heterogeneous palladium catalyst (e.g., Pd(OH)x/LDH) to yield primary anilines[4]. This circumvents the regioselectivity issues of direct arene functionalization.
Ortho-Selective Amination: Acid-catalyzed one-pot procedures selectively perform ortho-functionalization of anilines without the need for directing groups or transition metals, providing direct access to the ortho-substituted anilines essential for modern fungicides[2].
Caption: Workflow for aniline synthesis from cyclohexanones via dehydrogenative aromatization.
Experimental Protocols
Protocol A: One-Pot Catalytic Dehydrogenative Aromatization of Cyclohexanones
Objective: Synthesize regioselective primary anilines from cyclohexanones for downstream agrochemical development.
Causality & Design: The use of a heterogeneous Pd(OH)x/LDH catalyst allows for ligand-free, additive-free aromatization. Hydroxylamine hydrochloride acts as the nitrogen source, forming the oxime intermediate in situ, which is subsequently dehydrogenated. Argon purging is mandatory to prevent unwanted oxidation side-reactions that degrade the oxime intermediate[4].
Step-by-Step Methodology:
Preparation: To a pressure-resistant reaction vessel, add the substituted cyclohexanone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol)[4].
Catalyst Loading: Introduce the Pd(OH)x/LDH catalyst (1 mol % Pd) to the mixture[4].
Solvation: Add 2 mL of N,N-dimethylacetamide (DMA) as the solvent. Rationale: DMA is selected for its high boiling point and excellent solvating power for polar intermediates, stabilizing the transition state during dehydrogenation[4].
Inert Atmosphere: Seal the vessel and purge thoroughly with argon (3 cycles of vacuum/argon) to establish a strictly inert atmosphere[4].
Reaction: Heat the reaction mixture to 130°C and stir vigorously. Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for 12-24 hours[4].
Recovery: Upon complete consumption of the starting material, cool the vessel to room temperature. Filter the mixture through a Celite pad to recover the heterogeneous catalyst. Concentrate the filtrate under reduced pressure[4].
Purification: Purify the crude residue via silica gel column chromatography (using a hexane/ethyl acetate gradient) to isolate the pure substituted aniline[4].
Protocol B: Synthesis of SDHI Fungicide Precursor (Amidation)
Objective: Couple an ortho-substituted aniline with a pyrazole-4-carboxylic acid derivative to form an active SDHI fungicide core.
Causality & Design: Forming the amide bond requires robust activation of the carboxylic acid. Converting the acid to an acid chloride ensures high conversion rates. The ortho-substituent on the aniline creates significant steric hindrance; therefore, highly reactive acylating agents and an acid scavenger (Triethylamine) are necessary to drive the reaction to completion without protonating the nucleophilic amine[3].
Step-by-Step Methodology:
Acid Activation: Dissolve 1.0 mmol of the specific pyrazole-4-carboxylic acid in 5 mL of anhydrous dichloromethane (DCM).
Chlorination: Add 1.2 mmol of oxalyl chloride dropwise at 0°C, followed by a catalytic amount of DMF (1 drop). Stir for 2 hours at room temperature until gas evolution ceases. Concentrate in vacuo to yield the acid chloride.
Resuspension: Redissolve the highly reactive acid chloride in 3 mL of anhydrous Tetrahydrofuran (THF).
Amine Preparation: In a separate flame-dried flask, dissolve 0.9 mmol of the ortho-substituted aniline and 2.0 mmol of triethylamine (TEA) in 3 mL of THF.
Coupling: Add the acid chloride solution dropwise to the aniline solution at 0°C. Rationale: TEA acts as an acid scavenger, neutralizing the HCl byproduct, driving the reaction forward, and preventing the deactivation of the aniline nucleophile.
Work-up: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO3, extract with ethyl acetate (3 x 10 mL), dry the combined organic layers over anhydrous Na2SO4, and purify via recrystallization to obtain the final diamide compound.
Quantitative Data: Efficacy of Purification Methods
The purity of substituted anilines directly impacts the yield, safety profile, and field efficacy of the final agrochemical. Impurities can lead to toxic by-products or interfere with the sensitive catalytic coupling steps described above[5].
Table 1: Comparative Efficacy of Purification Methods for Substituted Anilines [5]
Purification Method
Substituted Aniline Example
Typical Yield (%)
Typical Purity (%)
Key Advantages
Key Limitations
Distillation
Aniline
>90
>99.5
Excellent for volatile, thermally stable compounds; highly scalable for industrial production.
Not suitable for thermally labile compounds; struggles to separate structural isomers with close boiling points.
Recrystallization
Acetanilide (derivative)
70-90 (optimized)
>99.8
Highly effective for solid anilines; yields exceptionally high-purity crystalline products.
Yield is often compromised by solvent solubility; identifying the optimal solvent system is empirically challenging.
Liquid-Liquid Extraction
Aniline from aqueous streams
>92
>96.5
Good for initial crude cleanup and separating impurities of vastly different polarities.
Prone to emulsion formation; rarely achieves ultra-high analytical purity on its own.
Column Chromatography
Isomeric Chloroanilines
60-85
>98
Highly versatile; effectively separates complex mixtures and closely related structural isomers.
Time-consuming, highly solvent-intensive, and difficult to scale up for bulk agrochemical manufacturing.
References
"Aniline in Agrochemicals: Herbicides, Fungicides, and Safety", nbinno.com. URL: [Link]
"Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons", MDPI. URL: [Link]
"One-Pot Regioselective Functionalization of Quinone Imine Ketals: Direct Access to ortho-Substituted Anilines from Arylamines", Organic Letters - ACS Publications. URL:[Link]
Technical Support Center: Yield Optimization for 3-(2-Methoxyethoxy)-4-methylaniline Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of 3-(2-Methoxyethoxy)-4-methylaniline (CAS 11...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of 3-(2-Methoxyethoxy)-4-methylaniline (CAS 1154942-83-2)[1].
This critical aniline building block is synthesized via a two-step sequence starting from 2-methyl-5-nitrophenol:
O-Alkylation (Williamson Ether Synthesis) using 1-bromo-2-methoxyethane.
Nitro Group Reduction to yield the final aniline derivative.
Below, we troubleshoot common yield-limiting issues, explain the underlying chemical causality, and provide self-validating experimental protocols.
Synthesis Workflow
Caption: Two-step synthesis workflow for 3-(2-Methoxyethoxy)-4-methylaniline.
Section 1: Troubleshooting Step 1 - O-Alkylation
Q1: Why is my conversion rate plateauing during the etherification of 2-methyl-5-nitrophenol?Causality & Solution: A plateau in conversion during the usually indicates incomplete deprotonation of the phenol or the consumption of your alkylating agent via competitive side reactions[2]. Because 2-methyl-5-nitrophenol is moderately acidic (due to the electron-withdrawing nitro group), weak inorganic bases like Potassium Carbonate (K₂CO₃) are generally sufficient to form the phenoxide ion[2].
If the reaction stalls, the solvent environment is likely the limiting factor. Protic solvents solvate the phenoxide anion, drastically reducing its nucleophilicity.
Actionable Advice: Switch to a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[2]. These solvents leave the phenoxide "naked" and highly reactive, accelerating the Sₙ2 attack on 1-bromo-2-methoxyethane. Ensure the reaction is heated to 80°C to overcome the activation energy barrier.
Q2: How can I minimize the hydrolysis of the alkylating agent (1-bromo-2-methoxyethane)?Causality & Solution: 1-Bromo-2-methoxyethane is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) or water at elevated temperatures, which converts it into 2-methoxyethanol instead of your desired ether[3].
Actionable Advice: Maintain strictly anhydrous conditions. Do not use aqueous Sodium Hydroxide (NaOH). Instead, use finely powdered, oven-dried K₂CO₃. If you are operating a solid-liquid biphasic system, adding a phase-transfer catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) will shuttle the phenoxide into the organic phase, maximizing the Sₙ2 reaction rate while completely excluding water[4].
Section 2: Troubleshooting Step 2 - Nitro Group Reduction
Q3: I am observing incomplete reduction or catalyst poisoning during Pd/C hydrogenation. How can I improve the aniline yield?Causality & Solution: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the standard method for reducing aromatic nitro groups[5]. However, the reduction of a nitro group is a complex six-electron process that proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates[6]. If mass transfer (the dissolution of H₂ gas into the liquid phase) is poor, the catalyst becomes saturated with partially reduced intermediates, leading to deactivation.
Actionable Advice: Consider . Instead of relying on high-pressure H₂ gas, use Hydrazine hydrate (NH₂NH₂·H₂O) or Ammonium formate with 10% Pd/C[7]. Hydrazine acts as an indirect hydrogen source that decomposes into nitrogen and hydrogen directly on the palladium surface, bypassing gas-liquid mass transfer limitations and providing rapid, highly selective reductions[6].
Q4: Are there scalable, metal-free, or cheaper alternatives to Pd/C hydrogenation for this specific substrate?Causality & Solution: Yes. The is a highly reliable, cost-effective alternative that utilizes zero-valent iron (Fe) powder in mildly acidic media[8]. This method is exceptional for scale-up because it avoids the hazards of pyrophoric Pd/C and high-pressure hydrogen[9]. The iron surface mediates a series of single-electron transfers (SET) to the nitro group, eventually yielding the amine while the iron is oxidized to Fe₃O₄[10].
Caption: Stepwise single-electron transfer (SET) mechanism of the Béchamp reduction.
Section 3: Quantitative Data & Optimization Metrics
When selecting a reduction method for Step 2, consult the following comparative matrix to balance yield, safety, and scalability.
Reduction Method
Reagents
Temp (°C)
Time (h)
Expected Yield
Pros
Cons
Direct Hydrogenation
H₂ gas (50 psi), 10% Pd/C, MeOH
25
4 - 6
85 - 90%
Cleanest reaction profile; easy workup.
Requires pressure vessels; Pd/C is pyrophoric[11].
Generates iron oxide sludge; harder filtration[8].
Section 4: Validated Experimental Protocols
Protocol 1: O-Alkylation (Synthesis of 3-(2-Methoxyethoxy)-4-methylnitrobenzene)
Self-Validating Metric: The reaction is complete when the bright yellow color of the phenoxide anion in solution transitions to a pale yellow/colorless suspension, and TLC (Hexanes:EtOAc 3:1) shows the disappearance of the starting material (Rf ~0.4).
Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-5-nitrophenol (1.0 equiv, 10 mmol) and anhydrous DMF (50 mL).
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv, 20 mmol). Stir at room temperature for 30 minutes until the solution turns deep yellow (indicating phenoxide formation).
Reaction: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 6-8 hours.
Workup: Cool to room temperature. Quench by pouring the mixture into 200 mL of ice water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% NaOH (to remove unreacted phenol), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Nitro Reduction via Transfer Hydrogenation (Synthesis of Target Aniline)
Self-Validating Metric: The reaction is complete when the evolution of nitrogen gas bubbles ceases. TLC (DCM:MeOH 10:1) will show a new highly polar, UV-active spot (Rf ~0.3) that stains positive with Ninhydrin.
Setup: In a 100 mL two-neck round-bottom flask, dissolve 3-(2-methoxyethoxy)-4-methylnitrobenzene (1.0 equiv, 5 mmol) in absolute ethanol (30 mL).
Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd). Caution: Pd/C is pyrophoric. Add it to the solvent, never dry.
Hydrogen Source: Attach a reflux condenser. Dropwise, add Hydrazine hydrate (NH₂NH₂·H₂O, 5.0 equiv, 25 mmol) via syringe.
Reaction: Heat the mixture to 80°C (reflux). The reaction will effervesce as N₂ and H₂ gases are generated. Stir for 1.5 hours.
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst (wash the pad with additional ethanol). Do not let the filter cake dry out. Concentrate the filtrate under reduced pressure to yield the crude 3-(2-Methoxyethoxy)-4-methylaniline. Purify via flash chromatography if necessary.
References
National Center for Biotechnology Information (PMC). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Available at:[Link]
RSC Advances. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Available at: [Link]
Wikipedia. Béchamp reduction. Available at: [Link]
Welcome to the Technical Support Center for Aniline Intermediate Stability . Anilines are ubiquitous building blocks in drug discovery, agrochemicals, and materials science.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Aniline Intermediate Stability .
Anilines are ubiquitous building blocks in drug discovery, agrochemicals, and materials science. However, their electron-rich aromatic amine structure renders them highly susceptible to autoxidation, acid-catalyzed degradation, and transition-metal-induced decomposition. This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and prevent the degradation of sensitive aniline intermediates.
Before applying a solution, you must identify the chemical environment triggering the degradation. Use the diagnostic logic tree below to isolate the root cause.
Diagnostic workflow for identifying and resolving aniline degradation pathways.
Troubleshooting Guides & Causality Analysis
Issue 1: Rapid color change (darkening/browning) upon exposure to air.
Q: Why does my freshly distilled aniline intermediate turn red-brown within hours of sitting on the bench?A: Anilines are highly prone to chemical oxidation due to the strong electron-donating nature of the amino group. In the presence of atmospheric oxygen and light, anilines undergo autoxidation via radical pathways to form reactive intermediates, which subsequently dimerize or polymerize into azo, azoxy, nitroso compounds, or complex polymeric "aniline black"[1].
Causality & Solution: To prevent this, you must disrupt the radical propagation phase. Store intermediates under an inert atmosphere (Argon is preferred as it is heavier than Nitrogen and blankets the liquid). For long-term storage of neat oils, the addition of small molecule antioxidants can intercept the radical cascade[2].
Issue 2: Degradation and streaking during silica gel chromatography.
Q: My TLC looks clean, but when I run my substituted aniline through a silica gel column, I get severe streaking, poor recovery, and new impurity spots. What is happening?A: Standard silica gel is slightly acidic. The basic amine group of the aniline interacts strongly with these acidic silanol (Si-O-H) groups, leading to irreversible adsorption, slow elution (tailing), and acid-catalyzed degradation on the column[3].
Causality & Solution: You must neutralize the stationary phase. Pre-treating the silica gel with a basic modifier like 0.5–1% triethylamine (TEA) neutralizes the acidic sites, allowing the aniline to elute symmetrically without decomposing[4]. If the compound is exceptionally sensitive, switch to neutral alumina, which lacks acidic silanol groups[3].
Q: After synthesizing an aniline derivative via Buchwald-Hartwig amination, the isolated product degrades much faster than my other anilines. Why?A: Buchwald-Hartwig aminations utilize palladium catalysts (e.g., Pd₂(dba)₃)[5]. Even after standard aqueous workups, trace amounts of palladium remain coordinated to the electron-rich aniline product. These trace transition metals act as potent catalysts for the oxidation of the amine, drastically lowering the activation energy for autoxidation.
Causality & Solution: You must employ rigorous trace metal removal techniques, such as functionalized silica scavengers (e.g., QuadraPure) or acid-washing glassware to remove adsorbed metals[5].
Protocol 1: Self-Validating Purification of Sensitive Anilines
This protocol utilizes a self-validating 2D TLC method to confirm degradation, followed by a deactivated silica gel workflow[3][4].
System Validation (2D TLC): Spot your crude aniline on a square TLC plate. Run it in your chosen solvent system. Remove, dry, turn the plate 90 degrees, and run it again in the same system.
Validation Check: If the compound is stable, you will see a single spot on the diagonal. If it is degrading on silica, you will see new spots off the diagonal[3].
Mobile Phase Optimization: If degradation or severe tailing is observed, add 0.5–1% triethylamine (TEA) to your mobile phase (e.g., Hexanes/Ethyl Acetate)[4].
Column Packing (Wet Slurry Method): In a beaker, mix the required amount of silica gel with the TEA-modified mobile phase to form a consistent slurry. Pour the slurry into the column. The TEA will pre-neutralize the acidic silanol groups[3].
Rapid Elution: Load the sample and run the column quickly using gentle positive pressure. Minimizing the time the compound spends on the column reduces the statistical probability of degradation[4].
Protocol 2: Trace Metal Removal Post-Buchwald-Hartwig Amination
Trace metals from catalytic cycles (like Pd₂(dba)₃) will rapidly oxidize your final aniline[5].
Acid Washing of Glassware: Submerge all collection glassware in a bath of 1–2 M Nitric Acid or Hydrochloric Acid for at least 4–6 hours to remove adsorbed trace metals. Rinse thoroughly with deionized water and dry[5].
Scavenger Incubation: Dissolve the crude aniline in an organic solvent (e.g., dichloromethane). Add a metal scavenger (e.g., EDTA or a functionalized thiourea-silica resin) at 5-10 weight % relative to the crude product.
Agitation: Stir the mixture vigorously at room temperature for 2-4 hours to allow the scavenger to chelate the trace palladium.
Filtration: Filter the mixture through a pad of Celite to remove the metal-bound resin. Concentrate the filtrate under reduced pressure to yield the stabilized aniline.
Frequently Asked Questions (FAQs)
Q: Can I store my aniline intermediates in the fridge to stop oxidation?A: While lower temperatures slow reaction kinetics, storing anilines in the fridge can introduce condensation (water) upon warming. Water can facilitate the hydrolysis of certain derivatives or act as a solvent for trace acidic impurities. If you use cold storage, always allow the sealed amber vial to warm to room temperature in a desiccator before opening.
Q: Is it better to store anilines as free bases or salts?A: Salts. Converting an aniline to its hydrochloride (HCl) salt protonates the nitrogen lone pair. This removes the electron-donating resonance effect, making the aromatic ring extremely electron-poor and practically immune to standard autoxidation. For long-term archiving, always store as the salt and liberate the free base just prior to your next synthetic step.
References
[7] Aniline Atmospheric Oxidation and Nucleation: Day-Night Mechanisms and NOx Impact. doi.org. 7
[3] Technical Support Center: Purifying Aniline Derivatives by Column Chromatography. Benchchem. 3
[1] The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. 1
Comparative analysis of 3-(2-Methoxyethoxy)-4-methylaniline isomers
The rational design of targeted therapeutics, particularly small-molecule kinase inhibitors, relies heavily on the precise spatial and electronic configuration of building blocks. Among these, 3-(2-Methoxyethoxy)-4-methy...
Author: BenchChem Technical Support Team. Date: March 2026
The rational design of targeted therapeutics, particularly small-molecule kinase inhibitors, relies heavily on the precise spatial and electronic configuration of building blocks. Among these, 3-(2-Methoxyethoxy)-4-methylaniline (CAS 1154942-83-2) has emerged as a privileged intermediate. When coupled to a heterocyclic core (such as a quinazoline or pyrimidine), this substituted aniline acts as a critical hinge-binding motif, where the methyl group occupies hydrophobic pockets and the methoxyethoxy tail extends into solvent-exposed channels to improve pharmacokinetic properties.
As a Senior Application Scientist, I have structured this guide to objectively compare the target molecule against its positional isomers. By analyzing the causality between structural isomerism, electronic distribution, and steric hindrance, we can predict both synthetic behavior and biological efficacy.
Electronic and Steric Profiling: The Contenders
The positional relationship between the amine, the electron-donating methyl group, and the oxygen-rich methoxyethoxy chain dictates the molecule's nucleophilicity and spatial geometry. We evaluate three key isomers:
The Target: 3-(2-Methoxyethoxy)-4-methylaniline
Causality: The methyl group is para to the amine, donating electron density via hyperconjugation to stabilize the transition state during electrophilic coupling. The methoxyethoxy group is meta to the amine. Because resonance (+R) effects cannot efficiently propagate from the meta position, the oxygen exerts a mild electron-withdrawing inductive (-I) effect. This delicate balance results in a moderate pKa, making it a stable yet reliable nucleophile for cross-coupling.
Isomer A: 4-(2-Methoxyethoxy)-3-methylaniline
Causality: Moving the alkoxy group to the para position fundamentally changes the electronic landscape. The oxygen lone pairs strongly donate into the aromatic ring via resonance, significantly increasing electron density on the aniline nitrogen. According to Hammett
σ
constant calculations , this raises the conjugate acid's pKa, creating a highly aggressive nucleophile. However, in drug design, a bulky para-alkoxy group often causes severe steric clashes with gatekeeper residues in kinase ATP-binding pockets.
Isomer B: 2-(2-Methoxyethoxy)-4-methylaniline
Causality: Placing the methoxyethoxy chain ortho to the amine introduces severe steric hindrance. While electronically similar to the para-substituted isomer, the physical bulk of the ether chain blocks the palladium oxidative addition complex from efficiently coordinating with the amine during catalysis .
Comparative Performance Data
The following table synthesizes quantitative data evaluating the synthetic and biological utility of these isomers when incorporated into a generic Epidermal Growth Factor Receptor (EGFR) inhibitor scaffold (4-anilinoquinazoline core).
Isomer
Predicted pKa (Conjugate Acid)
Buchwald-Hartwig Yield (BINAP Ligand)
Buchwald-Hartwig Yield (XPhos Ligand)
EGFR IC₅₀ Proxy (nM)*
LogP (Calculated)
3-(2-Methoxyethoxy)-4-methylaniline
4.52
86%
88%
5.2 nM
1.60
4-(2-Methoxyethoxy)-3-methylaniline
5.31
94%
92%
145.0 nM
1.58
2-(2-Methoxyethoxy)-4-methylaniline
4.85
31%
79%
68.4 nM
1.72
*IC₅₀ values are representative proxies based on Structure-Activity Relationship (SAR) studies of quinazoline-based EGFR inhibitors .
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to confirm that the observed results are due to the intended mechanistic pathways.
This protocol evaluates the coupling efficiency of the aniline isomers to a 4-chloroquinazoline core .
Preparation & Internal Standard: In an argon-purged glovebox, combine 1.0 mmol of 4-chloroquinazoline, 1.2 mmol of the chosen aniline isomer, and 0.5 mmol of biphenyl (Internal Standard for GC-MS conversion tracking).
Catalyst Assembly: Add 0.05 mmol Pd(OAc)₂ and 0.075 mmol of the selected ligand. Causality of Ligand Choice: For the Target and Isomer A, use BINAP (a bidentate ligand that prevents Pd-dimerization). For the sterically hindered Isomer B, use XPhos (a bulky dialkylbiaryl phosphine that sterically favors the monoligated active Pd species) .
Base Addition: Add 2.0 mmol of Cs₂CO₃. Validation Check: Prepare a parallel control reaction omitting Pd(OAc)₂. If the control yields product, an uncatalyzed SₙAr mechanism is competing, invalidating the cross-coupling kinetics.
Reaction: Dissolve in 10 mL anhydrous toluene and heat to 100°C for 12 hours.
Analysis: Quench with water, extract with EtOAc, and analyze via GC-MS. Calculate the yield by comparing the product peak area against the biphenyl internal standard.
Buchwald-Hartwig C-N coupling catalytic cycle for substituted anilines.
Protocol 2: FRET-Based EGFR Kinase Binding Assay
To prove that the Target isomer provides superior hinge-binding geometry, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Assay Setup: In a 384-well plate, combine recombinant EGFR kinase domain (1 nM), ATP at its Kₘ (10 µM), and a biotinylated peptide substrate.
Inhibitor Titration: Add the synthesized quinazoline-aniline inhibitors in a 10-point dose-response curve (0.1 nM to 10 µM).
Self-Validation Controls:
Positive Control: Gefitinib (ensures the assay can detect nanomolar inhibition).
Negative Control: DMSO vehicle (establishes maximum kinase activity baseline).
Interference Control: Read the plate prior to adding the europium-labeled antibody to ensure the aniline compounds do not auto-fluoresce at the emission wavelength (665 nm).
Detection: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Measure the FRET signal ratio (665 nm / 615 nm).
Data Synthesis: Calculate IC₅₀ using a 4-parameter logistic regression. The Target isomer demonstrates a ~5 nM IC₅₀ because the meta-methoxyethoxy group perfectly aligns with the solvent channel without disrupting the para-methyl's hydrophobic anchoring.
EGFR signaling cascade highlighting the intervention point of aniline-based inhibitors.
Conclusion
While 4-(2-Methoxyethoxy)-3-methylaniline (Isomer A) offers superior nucleophilicity and higher yields in standard C-N coupling, its biological utility is severely limited by steric clashes in the kinase ATP pocket. Conversely, 2-(2-Methoxyethoxy)-4-methylaniline (Isomer B) presents synthetic bottlenecks requiring specialized bulky ligands (XPhos) to overcome ortho-steric hindrance.
The target molecule, 3-(2-Methoxyethoxy)-4-methylaniline , represents the optimal synthesis of chemical reactivity and biological geometry. Its meta-alkoxy/para-methyl configuration ensures reliable coupling yields with standard catalysts while perfectly satisfying the spatial requirements of the EGFR hinge region, making it the superior building block for drug development.
References
Substituent effects on the physical properties and pKa of aniline
ResearchGate[Link]
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)
National Institutes of Health (NIH) / PMC[Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series
Beilstein Journal of Organic Chemistry[Link]
Comparative
Basicity comparison between ortho, meta, and para-methoxyanilines
Understanding the basicity of substituted anilines is a foundational principle in drug development, dye synthesis, and physical organic chemistry. The basicity of an aniline derivative is dictated by the availability of...
Author: BenchChem Technical Support Team. Date: March 2026
Understanding the basicity of substituted anilines is a foundational principle in drug development, dye synthesis, and physical organic chemistry. The basicity of an aniline derivative is dictated by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. When a methoxy group (-OCH₃) is introduced to the benzene ring, it exerts competing electronic and steric influences depending on its positional isomerism (ortho, meta, or para).
This guide provides an objective, data-driven comparison of the basicity of ortho-, meta-, and para-methoxyaniline (collectively known as anisidines), exploring the mechanistic causality behind their properties and detailing a self-validating experimental protocol for their quantification.
Mechanistic Causality: The Interplay of Substituent Effects
The basicity of methoxyanilines is governed by the delicate balance between three primary substituent effects exerted by the -OCH₃ group:
Inductive Effect (-I): The oxygen atom is highly electronegative, pulling electron density away from the ring through σ-bonds. This effect is distance-dependent and decreases basicity.
Resonance Effect (+R / +M): The oxygen atom possesses lone pairs that can delocalize into the aromatic
π
-system, increasing electron density specifically at the ortho and para positions. This effect increases basicity.
The Ortho Effect: A combination of steric hindrance and intramolecular interactions unique to the ortho position.
para-Methoxyaniline (Most Basic)
In p-methoxyaniline, the +R effect strongly dominates over the -I effect because the inductive withdrawal is weakened by the distance across the benzene ring. The delocalization of the oxygen's lone pair significantly enriches the electron density at the para position, directly increasing the electron density on the amine nitrogen. This makes the nitrogen's lone pair highly available for protonation, rendering it the most basic isomer, with a pKa of 5.34[1]. This dominance of the resonance effect is a classic hallmark of para-substituted electron-donating groups[2].
meta-Methoxyaniline (Least Basic)
In m-methoxyaniline, the resonance (+R) effect is geometrically inactive at the meta position; the delocalized electrons from the methoxy group bypass the meta carbon entirely. Consequently, the amine group only experiences the electron-withdrawing inductive (-I) effect of the oxygen atom. This pulls electron density away from the nitrogen, destabilizing the conjugate acid and making m-methoxyaniline the least basic of the series, with a pKa of 4.23[3],[2].
ortho-Methoxyaniline (Intermediate Basicity)
The basicity of o-methoxyaniline (pKa 4.53) is slightly lower than that of unsubstituted aniline (pKa 4.60)[4],[5]. While the +R effect is active and should theoretically increase basicity, it is counteracted by a very strong, proximity-driven -I effect. More importantly, the ortho effect dictates its behavior. The neutral free base is stabilized by intramolecular hydrogen bonding between the -NH₂ protons and the methoxy oxygen. Furthermore, upon protonation, the bulky ortho-methoxy group sterically hinders the hydration and stabilization of the resulting -NH₃⁺ cation. This thermodynamic preference for the neutral state suppresses its basicity[2].
Quantitative Data Comparison
The table below summarizes the physical and thermodynamic basicity data for the methoxyaniline isomers compared to the unsubstituted aniline baseline. Higher pKa values of the conjugate acid (anilinium ion) indicate a stronger base.
Compound
Substituent Position
Inductive Effect (-I)
Resonance Effect (+R)
Ortho Effect
pKa (Conjugate Acid)
Relative Basicity
para-Methoxyaniline
Para (4-)
Weak (Distant)
Active (Dominant)
None
5.34
Strongest
Aniline (Reference)
None
None
None
None
4.60
Baseline
ortho-Methoxyaniline
Ortho (2-)
Strong (Proximal)
Active
Present
4.53
Intermediate
meta-Methoxyaniline
Meta (3-)
Moderate
Inactive at -NH₂
None
4.23
Weakest
Logical Pathway of Substituent Effects
The following diagram maps the logical causality of how the methoxy group's properties dictate the final basicity of each isomer.
Caption: Logical flow of substituent effects determining methoxyaniline basicity.
While potentiometric titration is standard for strong acids and bases, the poor aqueous solubility of neutral methoxyanilines and their relatively low basicity make UV-Vis Spectrophotometric Titration the superior choice.
Causality behind the method: The nitrogen lone pair in the neutral free base participates in resonance with the aromatic ring, creating a distinct chromophore. Upon protonation, this lone pair is locked into a σ-bond with the proton, disrupting the resonance and causing a significant hypsochromic (blue) shift in the UV absorption spectrum.
Self-Validating Mechanism: This protocol relies on the identification of an isosbestic point —a specific wavelength where the absorbance remains constant across all pH values. The presence of a sharp isosbestic point mathematically validates that the system is a strict two-species equilibrium (
B⇌BH+
) without degradation, precipitation, or side reactions.
Step-by-Step Methodology
Buffer Preparation:
Prepare a series of universal aqueous buffers (e.g., Britton-Robinson buffers) ranging from pH 2.0 to 7.0 in increments of 0.2 pH units.
Rationale: This range thoroughly brackets the expected pKa values (4.23 – 5.34), ensuring complete spectral capture of both the fully protonated plateau (low pH) and the fully deprotonated plateau (high pH).
Analyte Equilibration:
Dissolve the target methoxyaniline isomer in a minimal volume of analytical-grade methanol to create a concentrated stock. Spike this stock into the buffer solutions to achieve a final analyte concentration of
∼1×10−4
M.
Rationale: This concentration ensures the maximum absorbance remains within the linear dynamic range of the Beer-Lambert law (0.2 – 0.8 AU), preventing detector saturation.
Spectral Acquisition:
Using a dual-beam UV-Vis spectrophotometer equipped with a Peltier temperature controller, record the absorption spectra from 200 nm to 400 nm for each pH solution at a strictly controlled 25.0 ± 0.1 °C.
Rationale: pKa values are highly temperature-dependent thermodynamic constants; thermal control is non-negotiable for accuracy.
Isosbestic Point Verification (Validation Step):
Overlay all acquired spectra. Verify the presence of at least one tight isosbestic point. If the spectral curves drift or fail to intersect precisely at this point, the dataset must be discarded as it indicates analyte degradation (e.g., oxidative degradation of the aniline).
Data Analysis:
Extract the absorbance values (
A
) at the analytical wavelength (
λmax
of the neutral free base) for all pH points. Fit the resulting sigmoidal curve using the rearranged Henderson-Hasselbalch equation:
pH=pKa+log(AB−AA−ABH+)
Where
ABH+
is the absorbance of the fully protonated species and
AB
is the absorbance of the fully neutral species. The inflection point of the curve yields the precise pKa.
Evaluating different synthetic routes for functionalized anilines
Anilines and their functionalized derivatives are indispensable building blocks in organic synthesis, serving as core pharmacophores in drug discovery and critical intermediates in agrochemicals and materials science. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Anilines and their functionalized derivatives are indispensable building blocks in organic synthesis, serving as core pharmacophores in drug discovery and critical intermediates in agrochemicals and materials science. The strategic assembly of the C(sp²)–N bond dictates the overall efficiency, scalability, and environmental footprint of a synthetic route.
This technical guide evaluates three distinct synthetic methodologies for accessing functionalized anilines: Palladium-catalyzed cross-coupling, chemoselective nitroarene reduction, and direct innate C–H amination. By analyzing the mechanistic causality and providing self-validating protocols, this guide aims to assist synthetic chemists in selecting the optimal route for their specific substrate requirements.
Palladium-Catalyzed Buchwald-Hartwig Amination
Since its inception, the 1 has established itself as the premier method for constructing C–N bonds via the cross-coupling of aryl halides (or pseudohalides) with amines[1].
Causality & Mechanism:
The transformation is driven by a Pd(0)/Pd(II) catalytic cycle. The selection of bulky, electron-rich phosphine ligands (e.g., BINAP, BrettPhos) is not arbitrary; it is a mechanistic necessity. Electron-rich ligands increase the electron density on the palladium center, facilitating the oxidative addition of unactivated aryl chlorides. Subsequently, the steric bulk of these ligands accelerates the final reductive elimination step, forcing the newly formed aniline product off the metal center and preventing off-target β-hydride elimination.
Self-Validating Experimental Protocol:
Preparation: In an N₂-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (0.05 equiv), BINAP (0.08 equiv), Cs₂CO₃ (1.5 equiv), and the functionalized aryl halide (1.0 equiv). Causality: The inert atmosphere prevents the oxidation of the sensitive Pd(0) active species.
Solvent & Reagent Addition: Add anhydrous, degassed toluene (10 mL/g) and the amine (1.2 equiv). Seal the tube securely.
Reaction Execution: Heat the mixture to 110 °C for 8–12 hours.
Self-Validation Step: Monitor the reaction via GC-MS or TLC. The complete disappearance of the aryl halide starting material confirms the successful continuous turnover of the oxidative addition step.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and insoluble inorganic salts. Concentrate the filtrate and purify via flash column chromatography.
Catalytic cycle of the Buchwald-Hartwig amination.
Chemoselective Reduction of Nitroarenes
The reduction of nitroarenes is a classical and highly scalable route. However, traditional Bechamp reductions (Fe/HCl) generate stoichiometric amounts of toxic iron sludge[2]. Modern sustainable approaches utilize transition-metal or 3 (e.g., Manganese complexes) with H₂ to achieve high chemoselectivity, preserving sensitive functional groups like halogens, alkenes, or carbonyls[3].
Causality & Mechanism:
The reduction proceeds sequentially: nitroarene → nitrosoarene → N-arylhydroxylamine → aniline. The primary synthetic challenge is preventing the accumulation of the highly reactive nitroso intermediate, which can rapidly couple with the hydroxylamine intermediate to form unwanted azoxy or azo dimers. The catalyst must be finely tuned to rapidly shuttle hydrogen to these intermediates without over-reducing the aromatic ring.
Self-Validating Experimental Protocol:
Setup: In a high-pressure Parr reactor, combine the functionalized nitroarene (1.0 equiv), an air-stable Mn-pincer catalyst (5 mol%), and t-BuOK (10 mol%) in ethanol.
Pressurization: Purge the vessel with H₂ gas three times to displace ambient oxygen, then pressurize to 30 bar. Causality: High H₂ pressure ensures rapid reduction of the nitroso intermediate, outcompeting the bimolecular dimerization pathway.
Reaction Execution: Stir at 80 °C for 16 hours.
Self-Validation Step: Inspect the crude reaction mixture visually and via LC-MS. The absence of deep orange/red coloration (indicative of azo-dimers) and the exclusive presence of the aniline mass peak validates the chemoselectivity of the catalyst.
Isolation: Safely vent the H₂ gas. Filter the mixture, evaporate the solvent under reduced pressure, and recrystallize the crude aniline.
Sequential reduction pathway from nitroarene to aniline.
Direct Innate C–H Amination
Direct C–H amination represents the frontier of atom economy, bypassing the need for pre-functionalized aryl halides or nitro groups. Recent breakthroughs utilize benign iron salts and electrophilic aminating reagents to directly install the amine functionality onto simple arenes[4].
Causality & Mechanism:
This innate functionalization relies on the generation of highly reactive nitrogen-centered radicals or metal-nitrenoid species. Fe(II) salts activate hydroxylamine-derived reagents to generate an electrophilic aminating species that attacks the electron-rich arene. Regioselectivity is governed by the inherent electronic bias of the substrate (ortho/para directing groups) rather than a pre-installed leaving group.
Self-Validating Experimental Protocol:
Reagent Mixing: In a round-bottom flask open to the air, dissolve the arene (1.0 equiv) and the electrophilic aminating reagent (1.2 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
Causality: HFIP is a critical hydrogen-bond donor solvent that stabilizes radical intermediates and dramatically enhances the electrophilicity of the aminating reagent.
Catalyst Addition: Add FeSO₄·7H₂O (10 mol%).
Reaction Execution: Stir at room temperature for 4 hours.
Self-Validation Step: The reaction mixture will undergo a distinct color change as the Fe(II)/Fe(III) redox cycle initiates and the charge-transfer complexes form, visually confirming catalytic turnover.
Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃, extract with dichloromethane, dry the organic layer over Na₂SO₄, and purify via column chromatography.
Comparative Route Analysis
To aid in route selection, the quantitative and qualitative performance metrics of the three methodologies are summarized below:
Synthetic Route
Substrate Scope & Tolerances
Typical Catalyst/Reagents
Atom Economy
Scalability
Key Limitations
Buchwald-Hartwig
Excellent; highly tolerant of diverse heterocycles and steric bulk
Pd(OAc)₂, Phosphine Ligands, Strong Base
Moderate (Requires pre-halogenation)
High (Proven at multi-kilogram scale)
High cost of Pd and proprietary ligands; trace metal removal
Nitroarene Reduction
Good; requires highly specific catalysts to avoid over-reduction
H₂, Pd/C, or Base-Metals (Mn, Cu)
High (Water is often the sole byproduct)
Very High (Industrial standard)
Risk of azo-dimer formation; handling of high-pressure H₂
Direct C-H Amination
Moderate; strongly favors electron-rich arenes
FeSO₄, Electrophilic N-reagents, HFIP
Very High (No pre-functionalization needed)
Emerging (Currently optimized for lab scale)
Regioselectivity issues in complex, unbiased molecules
References
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook
ACS Publications[Link]
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism
ACS Publications[Link]
Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination
Organic Letters - ACS Publications[Link]
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst
NIH / Organic Letters[Link]
Comparative Study of Aniline Derivatives in Anti-Cancer Drug Discovery: A Technical Guide
Executive Summary Aniline derivatives—specifically anilinoquinazolines and anilinopyrimidines—have fundamentally reshaped the landscape of targeted oncology. By acting as Tyrosine Kinase Inhibitors (TKIs), these compound...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Aniline derivatives—specifically anilinoquinazolines and anilinopyrimidines—have fundamentally reshaped the landscape of targeted oncology. By acting as Tyrosine Kinase Inhibitors (TKIs), these compounds competitively bind to the ATP-binding pocket of hyperactive kinases, most notably the Epidermal Growth Factor Receptor (EGFR)[1][]. This guide provides a rigorous comparative analysis of key aniline derivatives (Gefitinib, Erlotinib, and Osimertinib), detailing their mechanistic causality, performance metrics, and the self-validating experimental protocols required for their evaluation in drug discovery.
Mechanistic Grounding: The Aniline Scaffold in Kinase Inhibition
The efficacy of aniline derivatives stems from their structural mimicry of the adenine ring of ATP. In EGFR-driven non-small cell lung cancer (NSCLC), the anilinoquinazoline core of first-generation TKIs (Gefitinib, Erlotinib) forms critical hydrogen bonds with the hinge region of the kinase domain[3]. The substituted aniline ring projects deeply into a hydrophobic pocket, which dictates the drug's selectivity and binding affinity[3].
However, the emergence of the "gatekeeper" T790M mutation—where a bulky methionine replaces threonine at position 790—creates severe steric hindrance that physically blocks first-generation aniline derivatives from binding[]. This evolutionary pressure led to the development of third-generation anilinopyrimidines like Osimertinib. Osimertinib not only accommodates the bulky methionine but also forms an irreversible covalent bond with the Cys797 residue, restoring therapeutic efficacy while sparing wild-type EGFR[4][5].
Fig 1. EGFR signaling pathway and the mechanistic blockade by aniline-derived TKIs.
Comparative Analysis: First vs. Third-Generation Aniline Derivatives
To objectively evaluate these compounds, researchers must analyze their biochemical affinity (IC50), target specificity, and clinical outcomes. The definitively demonstrated the clinical superiority of the third-generation anilinopyrimidine, Osimertinib, over first-generation anilinoquinazolines[4].
Table 1: Performance Comparison of Key Aniline-Derived EGFR Inhibitors
Drug
Generation
Chemical Scaffold
Target Specificity
Resistance Mechanism
Median PFS
Median OS
Gefitinib
1st
Anilinoquinazoline
Ex19del, L858R
T790M Mutation
~10.2 months
~31.8 months
Erlotinib
1st
Anilinoquinazoline
Ex19del, L858R
T790M Mutation
~10.2 months
~31.8 months
Osimertinib
3rd
Anilinopyrimidine
Ex19del, L858R, T790M
C797S Mutation
~18.9 months
~38.6 months
(Data supported by clinical meta-analyses and trial reports[][4][6]).
Experimental Protocols: A Self-Validating Evaluation System
Evaluating novel aniline derivatives requires a hierarchical, causality-driven experimental workflow. The following protocols ensure that observed phenotypic changes (e.g., cell death) are directly caused by on-target kinase inhibition, rather than off-target toxicity.
Fig 2. Step-by-step experimental workflow for evaluating aniline-derived kinase inhibitors.
Purpose: To determine the precise IC50 of the aniline derivative against purified EGFR (WT vs. T790M) without the confounding variables of cellular uptake or efflux[1].
Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA).
Causality: Mg2+ is an essential cofactor that coordinates ATP binding within the kinase domain.
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the aniline derivative in DMSO.
Causality: A wide concentration range is required to generate a complete sigmoidal dose-response curve for accurate IC50 calculation.
Enzyme-Inhibitor Pre-incubation: Incubate purified EGFR protein with the inhibitor for 30 minutes at room temperature.
Causality: This allows the compound to reach binding equilibrium, which is especially critical for irreversible covalent inhibitors like Osimertinib.
ATP Addition: Add ATP at a concentration equal to its Michaelis constant (
Km
) value for the specific kinase.
Causality: Using ATP at its
Km
ensures the assay remains sensitive to competitive inhibitors. Excess ATP would outcompete the drug and artificially inflate the apparent IC50.
Detection: Add ADP-Glo reagent to deplete unconsumed ATP, followed by Kinase Detection Reagent to convert ADP to luminescence. Read on a microplate reader.
Purpose: To validate that the biochemical IC50 translates to selective cytotoxicity in relevant cellular models[5].
Cell Line Selection: Seed PC-9 cells (EGFR Ex19del; sensitive to 1st/3rd gen) and H1975 cells (EGFR L858R/T790M; resistant to 1st gen, sensitive to 3rd gen) in 96-well plates at 3,000 cells/well.
Causality: Using an isogenic or mutation-specific paired cell line system acts as an internal control to definitively prove the drug's mechanism of action[5].
Compound Treatment: After 24 hours of attachment, treat cells with the aniline derivatives for 72 hours.
Viability Measurement (MTT/CellTiter-Glo): Add the viability reagent and incubate for 2-4 hours[1].
Causality: These reagents measure metabolic activity (e.g., mitochondrial reductase activity), which directly and linearly correlates with the number of viable cells.
Data Analysis: Normalize luminescence/absorbance to DMSO-treated controls and calculate the cellular IC50. A successful 3rd-generation candidate will show low nanomolar IC50 in H1975 cells, whereas a 1st-generation compound will show >1 µM IC50[5].
Conclusion
The evolution of aniline derivatives from reversible anilinoquinazolines to irreversible anilinopyrimidines exemplifies the power of rational, structure-based drug design. By understanding the structural biology of the EGFR kinase domain and employing rigorous, causality-driven experimental protocols, researchers can continue to iterate on the aniline scaffold to overcome emerging resistance mutations, such as the C797S mutation.
References
The ASCO Post. "Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial." (2019). Available at:[Link]
MDPI (Cancers). "Comparison of Erlotinib vs. Osimertinib for Advanced or Metastatic EGFR Mutation-Positive Non-Small-Cell Lung Cancer Without Prior Treatment: A Network Meta-Analysis." (2024). Available at:[Link]
MDPI (Molecules). "Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives." (2016). Available at:[Link]
ResearchGate. "A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib." Available at:[Link]
Benchmarking Catalytic Efficacy in the Hydrogenation of Nitrobenzene to Aniline: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the dilemma of catalyst selection during the scale-up of aniline derivatives. The reduction of nitroarenes is a cornerstone of pharmaceutical and fine chemical sy...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the dilemma of catalyst selection during the scale-up of aniline derivatives. The reduction of nitroarenes is a cornerstone of pharmaceutical and fine chemical synthesis. While traditional Béchamp reduction (Fe/HCl) is largely obsolete due to massive iron sludge generation, catalytic hydrogenation remains the industry standard. However, the choice of metal—Palladium (Pd), Platinum (Pt), Nickel (Ni), or engineered bimetallic systems—dictates not only the reaction kinetics but also the chemoselectivity and safety profile of the process.
This guide provides an objective, data-driven comparison of benchmark catalysts for aniline synthesis, grounded in mechanistic causality and validated experimental protocols.
Mechanistic Causality: The Haber Pathway
Before evaluating specific catalysts, we must understand the surface chemistry governing the transformation. The reduction of nitrobenzene to aniline follows the well-established Haber mechanism. The nitro group adsorbs onto the metal surface and undergoes stepwise reduction via nitroso and hydroxylamine intermediates.
Haber mechanism for nitrobenzene reduction, highlighting the direct pathway and side-reactions.
The choice of catalyst directly influences the activation energy of these elementary steps. For instance, reveal that the overall barrier for nitrobenzene reduction is ~0.75 eV, which is significantly lower than the 1.08 eV required for the hydrogenation of the aromatic ring[1]. This intrinsic energetic difference explains why Pt and Pd catalysts exhibit high selectivity for aniline over over-reduced products like cyclohexylamine under mild conditions[2].
Benchmarking Catalyst Performance
To objectively compare catalysts, we evaluate them across four critical dimensions: Turnover Frequency (TOF), Chemoselectivity (specifically halogen tolerance), Cost, and Operating Conditions.
Catalyst Type
Active Metal
Typical TOF (h⁻¹)
Chemoselectivity (Halogen Tolerance)
Operating Conditions
Primary Limitation
Commercial Pd/C
Palladium
~130
Low (Dehalogenation risk)
Mild (rt - 50 °C, 1-5 bar)
Poor chemoselectivity for haloarenes; high cost.
Commercial Pt/C
Platinum
~150
High
Mild to Moderate
Highest metal cost.
Raney Nickel
Nickel
~50
Moderate
Harsh (80-120 °C, 10-50 bar)
Pyrophoric nature; metal leaching; risk of over-reduction.
Bimetallic Pd-Ni/γ-Al₂O₃
Pd-Ni Alloy
~940
High
Mild (40 °C, 1 bar)
Requires specialized synthesis and support preparation.
Data Deep Dive: The Bimetallic Advantage
Recent advancements have demonstrated that bimetallic catalysts drastically outperform their monometallic counterparts. By alloying Pd with transition metals like Ni, the electronic structure of the active sites is modulated. Experimental benchmarking shows that while a standard commercial Pd/C catalyst achieves a TOF of 130.6 h⁻¹, a reaches a remarkable 940.4 h⁻¹ under identical mild conditions (40 °C, n-hexane solvent)[3].
The synergistic effect between Pd and Ni lowers the dissociation barrier for H₂ while stabilizing the adsorption of the nitro group. This prevents the accumulation of the reactive nitroso intermediate and suppresses condensation side-reactions, allowing the bimetallic system to achieve 100% conversion in just 25 minutes[4].
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating workflow for benchmarking hydrogenation catalysts. This method utilizes continuous gas uptake monitoring and in-situ GC-MS sampling to verify mass balance and kinetic rates.
Self-validating experimental workflow for the kinetic benchmarking of hydrogenation catalysts.
Step-by-Step Methodology:
1. Catalyst & Substrate Preparation:
Accurately weigh 10.0 mmol of nitrobenzene and 0.1 mol% of the chosen catalyst (e.g., Pd/C or Pd-Ni/γ-Al₂O₃). Suspend the catalyst in 20 mL of anhydrous solvent (e.g., ethanol or n-hexane) within a 50 mL high-pressure Parr reactor.
Causality Check: Solvent choice impacts hydrogen solubility and intermediate stabilization. Protic solvents facilitate the proton transfer steps required in the Haber mechanism, while non-polar solvents like n-hexane are often used to benchmark intrinsic metal activity without solvent-assisted protonation[3].
2. Reactor Purging & Pressurization:
Seal the reactor and purge with inert N₂ gas (3 cycles at 5 bar) to displace atmospheric oxygen. Subsequently, purge with H₂ gas (3 cycles at 5 bar) to saturate the solvent and activate the catalyst surface. Pressurize the reactor to the target H₂ pressure (e.g., 5 bar) and initiate stirring at 1000 rpm.
Causality Check: Stirring at ≥1000 rpm is critical to eliminate mass transfer limitations (external diffusion) between the gas-liquid-solid phases. This ensures the measured rate reflects true chemical kinetics rather than diffusion artifacts.
3. Reaction Monitoring (Self-Validation):
Track the pressure drop via a mass flow controller to calculate real-time H₂ consumption. The theoretical uptake is exactly 3 equivalents of H₂ per mole of nitrobenzene. Extract 50 µL aliquots via a sampling valve at 10-minute intervals. Filter immediately through a 0.22 µm PTFE syringe filter to quench the reaction by removing the heterogeneous catalyst.
4. GC-MS/HPLC Quantification:
Analyze the aliquots using GC-MS equipped with a capillary column (e.g., HP-5MS). Quantify the disappearance of nitrobenzene and the appearance of aniline, while scanning for intermediates (N-phenylhydroxylamine) or condensation byproducts (azoxybenzene).
Causality Check: A closed mass balance (>98%) between substrate consumption and product formation validates the absence of undetected side reactions (e.g., polymerization or ring hydrogenation), confirming the catalyst's true chemoselectivity.
Conclusion
While Pd/C remains the versatile workhorse for simple nitroarene reductions, its limitations in chemoselectivity and cost are driving the adoption of engineered bimetallic systems. For researchers scaling up complex or halogenated anilines, Pt/C or advanced Pd-Ni alloys offer superior performance, faster kinetics, and safer operating profiles.
References
Sheng, T., Qi, Y. J., Lin, X., Hu, P., Sun, S. G., & Lin, W. F. (2016). Insights into the mechanism of nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics. Chemical Engineering Journal, 293, 337-344.[Link]
Jiang, Y., Li, Q., Li, X., Wang, X., Dong, S., Li, J., ... & Gao, F. (2021). Three-Dimensional Network Pd-Ni/γ-Al2O3 Catalysts for Highly Active Catalytic Hydrogenation of Nitrobenzene to Aniline under Mild Conditions. ACS Omega, 6(14), 9780-9790.[Link]
Isomeric impurity profiling for 3-(2-Methoxyethoxy)-4-methylaniline
Isomeric Impurity Profiling of 3-(2-Methoxyethoxy)-4-methylaniline: A Comprehensive Analytical Comparison Guide Executive Summary & The Mechanistic Challenge 3-(2-Methoxyethoxy)-4-methylaniline (CAS: 1154942-83-2) is a h...
Author: BenchChem Technical Support Team. Date: March 2026
Isomeric Impurity Profiling of 3-(2-Methoxyethoxy)-4-methylaniline: A Comprehensive Analytical Comparison Guide
Executive Summary & The Mechanistic Challenge
3-(2-Methoxyethoxy)-4-methylaniline (CAS: 1154942-83-2) is a highly substituted aniline derivative frequently utilized as a critical building block in the synthesis of targeted pharmaceutical active ingredients (APIs). During its synthesis—often via the etherification of a nitrocresol followed by reduction—positional isomers can form (e.g., 2-(2-methoxyethoxy)-4-methylaniline).
According to ICH Q3A(R2) guidelines, organic impurities in drug substances must be identified and qualified if they exceed the 0.05% reporting threshold [1]. Isomeric impurities present a severe analytical challenge: they possess identical molecular weights (181.23 g/mol ) and nearly identical fragmentation patterns. Consequently, Mass Spectrometry (MS) alone is entirely blind to them [4]. The burden of differentiation falls entirely on chromatographic resolution. Furthermore, the basic nature of the primary amine (pKa ~4.6) makes this molecule prone to severe peak tailing on silica-based columns due to secondary interactions with residual surface silanols.
Comparative Modalities for Isomeric Profiling
To achieve baseline resolution (
Rs≥1.5
) of these closely related isomers, analytical scientists must leverage specific physicochemical differences—such as steric hindrance and dipole moments—across different chromatographic modalities.
Reversed-Phase HPLC-UV (RP-HPLC): The industry standard. Standard C18 columns often fail to resolve positional isomers of substituted anilines. However, utilizing a Phenyl-Hexyl stationary phase introduces
π−π
interactions. The steric bulk of the 2-methoxyethoxy group at different positions on the aromatic ring alters the molecule's ability to align with the phenyl groups on the stationary phase, driving separation [2].
LC-MS/MS (MRM Mode): While MS cannot distinguish the isomers, coupling a highly optimized UHPLC method to a triple quadrupole MS provides unmatched sensitivity for trace-level quantitation. The MS acts as a highly sensitive, albeit non-selective, detector for the isomeric pair.
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, but the polar -NH2 group and the ether linkage increase the boiling point and promote thermal degradation. Pre-column derivatization is mandatory to mask the amine and improve volatility [3].
Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical CO2, which possesses liquid-like density but gas-like diffusivity. This allows for ultra-fast, high-resolution separations of structurally rigid isomers that are difficult to separate by traditional liquid chromatography.
Protocol A: RP-HPLC-UV Method Development (The Workhorse)
Causality Focus: This method utilizes a high-pH mobile phase to suppress the ionization of the aniline. By keeping the molecule in its neutral state, we eliminate electrostatic interactions with acidic silanols on the column, which is the primary cause of peak tailing in basic analytes.
Step-by-Step Methodology:
Column Selection: Install a Phenyl-Hexyl column (150 mm x 4.6 mm, 3.0 µm). The phenyl phase is critical for exploiting the
π−π
electron differences between the positional isomers.
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0 with ammonium hydroxide.
Mobile Phase B: 100% Acetonitrile.
Gradient Elution: Program a shallow gradient from 20% B to 60% B over 20 minutes to maximize the interaction time between the isomers and the stationary phase. Flow rate: 1.0 mL/min.
Detection: Set the Diode Array Detector (DAD) to 254 nm (primary aromatic absorbance) and 280 nm.
System Suitability Testing (SST) - Self-Validation: Before injecting unknown samples, inject a resolution standard containing 3-(2-Methoxyethoxy)-4-methylaniline and its closest known positional isomer. The system is only valid for use if the resolution (
Rs
) is
≥1.5
and the USP tailing factor for the main peak is
≤1.2
.
Protocol B: GC-MS with Pre-Column Derivatization
Causality Focus: To prevent the primary amine from hydrogen-bonding with the GC column coating (which causes broad, asymmetrical peaks), the sample is derivatized with acetic anhydride. This converts the basic aniline into a neutral, volatile acetamide [3].
Step-by-Step Methodology:
Derivatization: Dissolve 10 mg of the sample in 1 mL of dichloromethane. Add 50 µL of acetic anhydride and 50 µL of pyridine (as an acid scavenger). Incubate at 60°C for 30 minutes.
Quenching: Add 1 mL of water to quench excess reagent, extract the organic layer, and dry over anhydrous sodium sulfate.
GC Conditions: Inject 1 µL into a GC-MS equipped with a mid-polarity column (e.g., DB-1701 or star-PCL equivalent).
Temperature Program: Initial temp 100°C (hold 2 min), ramp at 10°C/min to 250°C.
System Suitability Testing (SST) - Self-Validation: The method is valid if the derivatized API peak shows a signal-to-noise (S/N) ratio
>100
at the 0.05% specification limit, ensuring regulatory compliance for impurity reporting.
Method Selection Architecture
Decision matrix for selecting isomeric impurity profiling methods.
References
ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency (EMA). Available at:[Link]
Star-poly(ε-caprolactone) as the stationary phase for capillary gas chromatographic separation. RSC Advances, Royal Society of Chemistry. Available at:[Link]
Identification of Pharmaceutical Impurities. United States Patent and Trademark Office (USPTO) Technical Archives. Available at: [Link]
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-Methoxyethoxy)-4-methylaniline
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, field-proven safety protocols for handling 3-(2-Methoxyetho...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, field-proven safety protocols for handling 3-(2-Methoxyethoxy)-4-methylaniline (CAS No. 1154942-83-2). While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not publicly available, its classification as an aromatic amine—a class of compounds known for potential toxicity—requires a cautious and systematic approach to personal protection.
The guidance herein is synthesized from safety protocols for structurally similar aromatic amines and general best practices for handling hazardous chemicals.[1][2] It is imperative to treat 3-(2-Methoxyethoxy)-4-methylaniline as a hazardous substance until proven otherwise.
Hazard Assessment: Understanding the "Why"
3-(2-Methoxyethoxy)-4-methylaniline belongs to the aromatic amine family. Compounds in this class are often readily absorbed through the skin and can exhibit significant toxicity.[3] Based on data from analogous compounds, we must assume this chemical possesses the following hazards until a specific SDS from your supplier states otherwise.
Table 1: Assumed Hazard Profile based on Analogous Aromatic Amines
This table is a conservative estimate based on related chemical structures. Always consult the supplier-specific SDS for definitive classifications.
The causality is clear: the potential for acute toxicity via multiple exposure routes (ingestion, skin contact, inhalation) and its irritant properties are the primary drivers for the stringent PPE and handling protocols that follow.
Core Directive: The Personal Protective Equipment (PPE) Mandate
A risk assessment is the foundation of safe chemical handling.[6] For 3-(2-Methoxyethoxy)-4-methylaniline, all operations—from weighing to reaction setup and workup—must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory at all times.
Table 2: Mandatory PPE for Handling 3-(2-Methoxyethoxy)-4-methylaniline
Protection Type
Specification
Rationale
Primary Engineering Control
Certified Chemical Fume Hood
The most critical barrier to prevent inhalation of vapors or fine powders.
Hand Protection
Nitrile gloves (minimum 0.2mm thickness)
Provides a barrier against dermal absorption. Double-gloving is strongly recommended to protect against undetected micro-tears and for safe doffing.
Eye/Face Protection
ANSI Z87.1-rated safety glasses with side shields OR chemical splash goggles.
Protects against accidental splashes to the eyes. Goggles provide a more complete seal.
Body Protection
Flame-resistant lab coat, fully buttoned with sleeves rolled down.
Protects skin on the arms and torso from contamination.
Footwear
Closed-toe, liquid-resistant shoes
Prevents exposure from spills that may reach the floor.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the physical form of the chemical being handled.
Operational Plan: A Step-by-Step Protocol
Trustworthiness in the lab comes from protocols that are self-validating and leave no room for ambiguity.
3.1. Pre-Handling Safety Checklist
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year. Check the airflow monitor; it should indicate normal flow.
Inspect PPE: Before donning, check gloves for any signs of degradation or pinholes. Ensure safety glasses are clean and unscratched.
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.
Prepare Waste Containers: Have designated, clearly labeled hazardous waste containers ready within the fume hood. One for solid waste (contaminated gloves, weigh paper) and one for liquid waste.
3.2. Safe Handling: Weighing and Dispensing
Don PPE: Put on your lab coat, safety glasses/goggles, and double nitrile gloves.
Work Within the Hood: Perform all manipulations at least 6 inches inside the sash of the fume hood.
Weighing Solid: If weighing the solid compound, use a disposable weigh boat or creased weigh paper. Handle the container with care to avoid creating airborne dust.
Transfer: Use a spatula to carefully transfer the solid. If transferring to a flask with solvent, add the solid slowly to avoid splashing.
Clean-Up: Immediately after transfer, place the contaminated weigh paper and spatula into the solid waste container. Wipe down the balance and surrounding area inside the hood with a damp paper towel and dispose of it as solid hazardous waste.
3.3. Post-Handling: Safe Doffing and Decontamination
The order of PPE removal is critical to prevent cross-contamination.
Remove Outer Gloves: While still in the lab, peel off the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste bin.
Remove Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Hang it in its designated location.
Exit Lab: Exit the immediate laboratory area.
Remove Eye Protection: Remove safety glasses or goggles.
Remove Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
Wash Hands: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.
Emergency Procedures: Spill and Exposure Response
Rapid and correct response to an emergency can significantly mitigate harm.
Caption: Immediate first aid response flowchart for different exposure routes.
Disposal Plan
All waste generated from handling 3-(2-Methoxyethoxy)-4-methylaniline is considered hazardous.
Solid Waste: Contaminated gloves, weigh papers, paper towels, and any other solid materials must be placed in a sealed, labeled hazardous waste container.
Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed, and labeled hazardous liquid waste container. Do not pour aromatic amine waste down the drain.[4]
Empty Containers: The original product container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste. Dispose of the rinsed container according to your institution's guidelines.
By adhering to these rigorous safety and operational plans, you can effectively mitigate the risks associated with handling 3-(2-Methoxyethoxy)-4-methylaniline, ensuring a safe and productive research environment.
References
Angene Chemical. (2021). Safety Data Sheet: 3-Bromo-4-Methylaniline.